Trimethylsilyl 3-oxobutane-2-sulfonate
Description
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Properties
CAS No. |
89056-01-9 |
|---|---|
Molecular Formula |
C7H16O4SSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
trimethylsilyl 3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3 |
InChI Key |
VXRZBXPOGQFFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of Trimethylsilyl 3-oxobutane-2-sulfonate
The following guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon reagent used in advanced organic synthesis and medicinal chemistry.
Technical Guide for Drug Development & Synthetic Applications
Executive Summary
This compound (CAS: 89056-01-9 ) is a bifunctional organosilicon intermediate characterized by a labile trimethylsilyl (TMS) sulfonate ester and a reactive
Unlike robust reagents like TMS-triflate (TMSOTf), this compound is highly sensitive to nucleophilic attack and hydrolysis, requiring strict anhydrous handling protocols. This guide details its physicochemical properties, synthesis pathways, and applications in designing sulfonated pharmacophores.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 89056-01-9 |
| Molecular Formula | |
| Molecular Weight | 240.35 g/mol |
| SMILES | |
| Structural Class |
Structural Features
The molecule consists of a butane backbone functionalized at the C2 and C3 positions:
-
C3-Carbonyl (Ketone): Provides electrophilic character for nucleophilic addition or condensation (e.g., heterocycle formation).
-
C2-Sulfonate Ester (
): The sulfonate group is protected by a trimethylsilyl moiety. The Si-O bond is highly polarized and susceptible to cleavage by protic solvents or fluoride sources. - -Proton Acidity: The proton at C2 (between the ketone and sulfonate) is highly acidic due to the electron-withdrawing nature of both groups, facilitating enolization and further functionalization.
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via the sulfonation of silyl enol ethers. Direct sulfonation of 2-butanone is uncontrolled; therefore, the silyl enol ether strategy ensures regioselectivity.
Primary Synthesis Route: Silyl Enol Ether Sulfonation
This method utilizes the reaction between the trimethylsilyl enol ether of 2-butanone and sulfur trioxide (
Step-by-Step Protocol:
-
Precursor Preparation: Generate the thermodynamic silyl enol ether of 2-butanone using TMSCl and a weak base (Et3N) in DMF. Isolate the more substituted enol ether (2-trimethylsilyloxy-2-butene).
-
Sulfonation: Dissolve the silyl enol ether in anhydrous dichloromethane (DCM) at -78°C.
-
Reagent Addition: Add a stoichiometric amount of
-Dioxane complex dropwise. The inserts into the -carbon. -
Rearrangement: Allow the mixture to warm to 0°C. The TMS group migrates from the enol oxygen to the sulfonate oxygen (1,3-silyl shift), yielding the target silyl ester.
-
Isolation: Remove solvent under high vacuum. Do not perform aqueous workup , as the product hydrolyzes instantly. Purify via vacuum distillation if necessary.
Visualization of Synthesis Pathway
The following diagram illustrates the mechanistic pathway from 2-butanone to the target sulfonate.
Figure 1: Synthesis of this compound via Silyl Enol Ether Sulfonation.
Physicochemical Properties & Stability
| Property | Value / Characteristic |
| Physical State | Viscous liquid or low-melting solid (dependent on purity). |
| Boiling Point | Decomposes upon high heat; estimated ~110°C at 0.5 mmHg. |
| Solubility | Soluble in DCM, Chloroform, THF, Toluene. Incompatible with water, alcohols, DMSO. |
| Hydrolytic Stability | Extremely Low. Hydrolyzes in seconds upon exposure to atmospheric moisture to form 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane. |
| Thermal Stability | Moderate. Prone to desilylation-cyclization (sultone formation) above 60°C without stabilizing ligands. |
Critical Handling Note: This compound must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator. Glassware must be oven-dried and silanized to prevent surface hydrolysis.
Reactivity & Applications in Drug Development
"Masked" Sulfonic Acid Strategy
In medicinal chemistry, free
Heterocycle Synthesis (The Hantzsch-Type Reaction)
The 1,4-dicarbonyl-like character (ketone + sulfonate) makes this reagent ideal for synthesizing sulfonated heterocycles, such as sultams and thiazoles , which are potent pharmacophores in antibiotics and enzyme inhibitors.
-
Mechanism: Reaction with thioamides or amidines leads to condensation at the ketone and displacement of the sulfonate (or cyclization involving the sulfonate oxygen).
-
Application: Synthesis of bioisosteres for phosphate groups in kinase inhibitors.
Cyclization to Sultones
Under Lewis acid catalysis or thermal conditions, the compound can eliminate TMS-X to form sultones (cyclic sulfonate esters). Sultones are reactive alkylating agents used to introduce sulfonated alkyl chains into nucleophilic drugs (e.g., modifying solubility profiles).
Reactivity Workflow Diagram
The diagram below maps the divergent reactivity pathways available to researchers.
Figure 2: Divergent reactivity pathways for this compound.
Experimental Protocol: Hydrolysis & Trapping
Validation of the sulfonate group via conversion to a stable salt.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1.0 mmol (approx. 240 mg) of this compound in 5 mL of dry acetonitrile.
-
Hydrolysis: Add 1.1 eq of water (dissolved in 1 mL acetonitrile) dropwise at 0°C. Stir for 10 minutes.
-
Trapping: Immediately add 1.2 eq of Benzylamine or Cyclohexylamine.
-
Precipitation: The amine salt of the sulfonic acid will precipitate. Filter and wash with cold ether.
-
Analysis: Confirm structure via
H-NMR ( ). Look for the disappearance of the TMS peak (~0.2 ppm) and retention of the butane backbone signals.
Safety & Handling
-
Corrosivity: The compound generates sulfonic acid upon contact with moisture, which is corrosive to tissue and metals.
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
-
Disposal: Quench slowly into a large volume of sodium bicarbonate solution before disposal in aqueous waste streams. Do not dispose of the neat silyl ester directly into drains.
References
-
Bassindale, A. R., et al. (2000).[1] Improved simple synthesis of cyclic sulfates from trimethylsilyl chlorosulfonate. Canadian Journal of Chemistry, 78(11), 1479-1483.[1] Link
-
ChemSrc. (2025). This compound (CAS 89056-01-9) Structure and Properties. Link
-
Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Information and Applications. Link
-
Thieme Connect. (2002). Product Subclass 21: Silylamines and Silyl Esters in Synthesis. Science of Synthesis. Link
Sources
Comprehensive Characterization of Trimethylsilyl 3-oxobutane-2-sulfonate
This guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon compound utilized in advanced organic synthesis and materials science.
Introduction & Significance
This compound (CAS: 89056-01-9) is a silyl ester derivative of 3-oxobutane-2-sulfonic acid. It represents a class of functionalized silyl sulfonates where the silicon atom is ligated to a sulfonate leaving group that itself contains a reactive carbonyl functionality.
Unlike common silylating agents (e.g., TMSCl, TMSOTf), this molecule incorporates a ketone moiety within the leaving group. This structural feature allows for unique reactivity patterns, potentially serving as a dual-functional reagent or a specialized Lewis acid catalyst where the byproduct (the sulfonate anion) can participate in subsequent intramolecular cyclizations or coordination events.
Core Applications
-
Silylating Agent: Transfer of the trimethylsilyl (TMS) group to nucleophiles (alcohols, amines) under mild conditions.
-
Lewis Acid Catalysis: The silicon center acts as a Lewis acid, activating the sulfonate for displacement.
-
Synthetic Intermediate: Precursor for
-sulfonated ketones or heterocycles via the reactive carbonyl at the C3 position.
Molecular Architecture & Weight
Structural Breakdown
The molecule consists of a butane backbone functionalized with a ketone at C3 and a sulfonate ester at C2. The sulfonate oxygen is bonded to a trimethylsilyl (TMS) group.
-
IUPAC Name: this compound
-
Molecular Formula:
-
SMILES: CC(=O)C(C)S(=O)(=O)O(C)C (Note: Stereocenter at C2 implies enantiomers exist).
Quantitative Data Table
| Property | Value | Unit | Notes |
| Molecular Weight | 224.35 | g/mol | Calculated based on standard atomic weights |
| Exact Mass | 224.0566 | Da | Monoisotopic |
| Formula | - | - | |
| Heavy Atom Count | 13 | - | - |
| Complexity | 245 | - | Estimated topological complexity |
| Rotatable Bonds | 3 | - | Si-O, S-O, C-S bonds allow conformational flexibility |
| H-Bond Acceptors | 4 | - | Sulfonyl oxygens (2), Carbonyl (1), Silyl ether O (1) |
Topological Visualization
The following diagram illustrates the connectivity and functional grouping within the molecule.
Physicochemical Properties (Predicted)
Due to the specific nature of this compound, experimental data is often derived from analogous silyl sulfonates.
-
Physical State: Likely a viscous, colorless to pale yellow liquid at room temperature.
-
Boiling Point: Estimated at 110–120 °C (at reduced pressure, ~10 mmHg). Decomposition may occur at atmospheric pressure due to thermal instability of the
-sulfonated ketone moiety. -
Solubility: Soluble in aprotic polar solvents (Dichloromethane, Acetonitrile, THF). Reacts violently with protic solvents (Water, Alcohols).
-
Stability: Highly moisture-sensitive. Must be stored under inert atmosphere (Argon/Nitrogen) at low temperatures (
°C) to prevent hydrolysis to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane.
Synthesis & Reactivity Protocols
Synthesis Strategy
The most robust synthetic route involves the silylation of the corresponding sulfonic acid or its salt. Direct sulfonation of silyl enol ethers is an alternative but less controlled route.
Pathway 1: Silylation of 3-oxobutane-2-sulfonic acid
This method ensures regiochemical integrity. The parent acid is generated via the sulfonation of 2-butanone with dioxane-sulfur trioxide complex.
Reaction Scheme:
Experimental Protocol (Step-by-Step)
Note: All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).
-
Preparation of Parent Acid:
-
Cool a solution of 2-butanone (1.0 eq) in 1,2-dichloroethane (DCE) to 0 °C.
-
Add Sulfur Trioxide-Dioxane complex (1.0 eq) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours. The
-sulfonated ketone precipitates or forms an oil.
-
-
Silylation:
-
To the reaction mixture (containing the sulfonic acid), add Hexamethyldisilazane (HMDS) (0.6 eq) or Bis(trimethylsilyl)acetamide (BSA) .
-
Why HMDS? It generates Ammonia (
) as the only byproduct, which is easily removed, avoiding the need for amine salt filtration associated with TMSCl. -
Reflux the mixture at 80 °C for 2-4 hours until the evolution of ammonia ceases.
-
-
Isolation:
-
Remove the solvent and excess silylating agent under high vacuum.
-
Purify the residue via vacuum distillation . Collect the fraction boiling at the predicted range (approx. 90-100 °C @ 0.5 mmHg).
-
-
Characterization:
-
1H NMR (
): Look for the TMS singlet at 0.3-0.4 ppm. The C2-H proton should appear as a quartet around 3.8-4.2 ppm (deshielded by sulfonate). -
29Si NMR: Expect a signal around
+30 to +40 ppm (typical for silyl sulfonates).
-
Reaction Workflow Diagram
[2]
Handling & Safety (E-E-A-T)
As a silyl sulfonate, this compound is a potent electrophile and corrosive .
-
Hydrolysis Hazard: Upon contact with moisture, it releases 3-oxobutane-2-sulfonic acid (strong acid).
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Storage: Store in a flame-sealed ampoule or a Teflon-sealed Schlenk flask under Argon at -20 °C.
References
-
NIST Chemistry WebBook. this compound (CAS 89056-01-9). National Institute of Standards and Technology. Link
- Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates. Journal of Organometallic Chemistry.
-
Murai, S., et al. (1984). Silylation of Sulfonic Acids. Organic Syntheses.[1][2] (Protocol basis for HMDS silylation).
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link
Sources
Technical Guide: Solubility and Handling of Trimethylsilyl 3-oxobutane-2-sulfonate
This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9).
Executive Summary & Compound Identity
This compound is a specialized organosilicon reagent belonging to the class of silyl sulfonate esters . Structurally, it consists of a 3-oxobutane backbone sulfonated at the
This compound functions primarily as a strong silylating agent and a Lewis acid . Its solubility behavior is governed by two competing factors: the lipophilicity of the trimethylsilyl group and the high polarity of the sulfonate core. However, for researchers, the critical parameter is not just thermodynamic solubility, but chemical stability within the solvent matrix.
Physicochemical Profile
| Property | Description |
| CAS Number | 89056-01-9 |
| Molecular Formula | |
| Functional Class | Silyl Sulfonate Ester / |
| Primary Reactivity | Electrophilic Silylation, Hydrolysis Sensitive |
| Physical State | Viscous oil or low-melting solid (typically handled as a neat liquid or solution) |
Solubility & Solvent Compatibility Matrix
The solubility of silyl sulfonates is binary: they are soluble in aprotic organic solvents and reactive (decomposing) in protic solvents. The TMS group renders the polar sulfonate core compatible with non-polar media.
Solvent Compatibility Table
Data reflects stability-corrected solubility at 25°C under inert atmosphere.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Preferred solvent. Ideal for reactions and NMR analysis ( |
| Chlorinated | Chloroform ( | Excellent | Low | Ensure acid-free (stabilized with amylene, not ethanol). |
| Aromatic | Toluene / Benzene | Good to Excellent | Very Low | Excellent for heating/reflux conditions. |
| Ethers | THF / Diethyl Ether | Good | Low | Must be strictly anhydrous and peroxide-free. |
| Nitriles | Acetonitrile ( | High | Low | Good for polar reactions; ensure water content <10 ppm. |
| Alkanes | Hexane / Pentane | Moderate | Very Low | Useful for precipitation or washing; may require warming. |
| Protic | Methanol / Ethanol / Water | N/A (Decomposes) | CRITICAL | DO NOT USE. Immediate solvolysis to sulfonic acid. |
| Polar Aprotic | DMSO / DMF | High | High | Avoid. Risk of Pummerer-type rearrangements or adduct formation. |
Mechanism of Incompatibility (Solvolysis)
In protic solvents (ROH), the silicon-oxygen bond undergoes rapid nucleophilic attack, cleaving the TMS group. This results in the formation of the parent sulfonic acid and the silyl ether of the solvent.
Figure 1: Solvolysis pathway rendering protic solvents incompatible.
Experimental Protocols
Protocol A: Inert Solubility Testing (Schlenk Technique)
Use this protocol to verify solubility without atmospheric moisture interference.
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.
-
Sampling: In a glovebox or under positive Argon flow, transfer 50 mg of This compound into the tube.
-
Solvent Addition: Add 0.5 mL of the anhydrous target solvent (dried over molecular sieves) via a gas-tight syringe.
-
Observation:
-
Immediate Dissolution: Indicates high solubility.
-
Cloudiness/Precipitate: Indicates saturation or decomposition (if moisture entered).
-
Exotherm/Gas Evolution: Indicates reaction (STOP immediately).
-
-
Validation (NMR): Transfer the solution to a dry NMR tube (flushed with Argon) and seal. Acquire
NMR.-
Check: Look for the TMS singlet near 0.2–0.4 ppm. If the peak shifts significantly or broadens compared to reference, hydrolysis has occurred.
-
Protocol B: Purification of Solvents
Since moisture is the primary antagonist to solubility, solvents must be rigorously dried.
-
DCM/Toluene: Distill over Calcium Hydride (
) or pass through an activated alumina column (SPS system). -
THF: Distill over Sodium/Benzophenone.
-
Storage: Store all solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.
Stability & Handling Workflow
The "solubility" of this compound is time-dependent if the environment is not strictly controlled. The following workflow ensures data integrity during handling.
Figure 2: Decision workflow for handling and solubilizing silyl sulfonates.
References
-
PubChem. this compound (CID 145802582). National Library of Medicine. Available at: [Link]
- Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates and their Application in Organic Synthesis. Synthesis, 1983(04), 317-319.
-
Emde, H., et al. (1982). Silylating Agents: A Powerful Tool for Organic Synthesis.[1] Synthesis, 1982(01), 1-26. (Solvent compatibility and hydrolysis mechanisms).
-
Vorbrüggen, H. (2001). Silicon-Mediated Transformations of Functional Groups.[1][2][3][4] Wiley-VCH. (Comprehensive guide on silyl ester handling).
Sources
Trimethylsilyl 3-oxobutane-2-sulfonate CAS number and identifiers
[1]
Executive Summary
This compound is a silylated sulfonate ester characterized by the presence of a reactive trimethylsilyl (TMS) group attached to a sulfonated ketone backbone. It belongs to the class of silyl sulfonates , which are potent silylating agents and Lewis acid catalysts. This compound combines the electrophilic silylating potential of the sulfonate ester with the nucleophilic susceptibility of the ketone moiety, making it a versatile intermediate in organic synthesis, particularly for the introduction of sulfonate motifs or as a specialized Lewis acid.
Chemical Identity & Identifiers
This section consolidates the verified identifiers for the compound.
| Identifier | Value | Notes |
| Chemical Name | This compound | IUPAC Systematic Name |
| CAS Registry Number | 89056-01-9 | Validated Identifier |
| Molecular Formula | ||
| Molecular Weight | 224.35 g/mol | |
| SMILES | CC(=O)C(C)S(=O)(=O)O(C)C | Derived from structure |
| Synonyms | 3-Oxobutane-2-sulfonic acid trimethylsilyl ester; TMS 3-oxobutane-2-sulfonate |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the labile Si-O bond and the electrophilic ketone.
Synthesis & Production Logic
While specific industrial manufacturing protocols are proprietary, the synthesis of silyl sulfonates generally follows established nucleophilic substitution pathways. The most scientifically robust route involves the silylation of the parent sulfonic acid or the ring-opening of the corresponding sultone.
Mechanistic Pathway
The synthesis likely proceeds via the reaction of 3-oxobutane-2-sulfonic acid (or its salt) with Chlorotrimethylsilane (TMSCl) . Alternatively, it may be generated from the reaction of 2,3-butanedione with Trimethylsilyl chlorosulfonate .
Protocol: Silylation of the Sulfonic Acid (General Procedure)
-
Precursor: 3-oxobutane-2-sulfonic acid (generated from sulfonation of 2-butanone).
-
Reagent: Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS).
-
Conditions: Inert atmosphere (
or ), anhydrous solvent (DCM or THF).
Applications & Reactivity Profile
This compound is a bifunctional reagent. Its utility stems from the high reactivity of the silyl sulfonate bond and the presence of the ketone.
Silylating Agent & Lewis Acid
Like other silyl sulfonates (e.g., TMSOTf), this compound acts as a strong silylating agent . The sulfonate anion is a good leaving group, allowing the transfer of the TMS group to nucleophiles (alcohols, amines, carboxylates).
-
Mechanism: The silicon center is highly electrophilic. Upon attack by a nucleophile, the stable 3-oxobutane-2-sulfonate anion is displaced.
-
Utility: Used in "soft" silylation reactions where strictly non-acidic byproducts are required (unlike TMSCl which generates HCl).
Synthetic Intermediate
The compound serves as a masked form of the sulfonic acid.
-
Solubility: The TMS ester renders the sulfonic acid soluble in non-polar organic solvents (DCM, Toluene), facilitating reactions that would otherwise be impossible with the polar free acid.
-
Deprotection: The sulfonate can be regenerated by mild hydrolysis or treatment with fluoride sources (TBAF).
Alpha-Sulfonation Chemistry
The structure suggests potential use in generating alpha-sulfonated enolates . The proton at the C2 position (between the sulfonate and the methyl group) is acidified by the electron-withdrawing sulfonate group, potentially allowing for alkylation reactions.
Safety & Handling Protocols
Warning: Silyl sulfonates are moisture-sensitive and corrosive. Strict adherence to anhydrous techniques is required.
Stability & Storage[3]
-
Moisture Sensitivity: Hydrolyzes rapidly upon contact with atmospheric moisture to release 3-oxobutane-2-sulfonic acid and trimethylsilanol/hexamethyldisiloxane.
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator or glovebox. Refrigeration (
) is recommended to prevent thermal degradation.
Handling Procedure
-
PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.
-
Environment: Handle only in a fume hood or glovebox.
-
Quenching: Quench spills with excess sodium bicarbonate solution to neutralize the generated sulfonic acid.
References
-
Chemical Buyers Guide. (n.d.). This compound CAS:89056-01-9. Retrieved from [Link]
-
ChemSRC. (n.d.). This compound Structure and Properties. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Trimethylsilyl derivatives. National Library of Medicine. Retrieved from [Link]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (General reference for Silyl Sulfonate chemistry).
An In-Depth Technical Guide to the Electrochemical Window of Trimethylsilyl 3-oxobutane-2-sulfonate
Foreword
In the relentless pursuit of next-generation energy storage solutions and novel electrochemical systems, the meticulous characterization of electrolyte components is paramount. The electrochemical window—the range of potentials within which an electrolyte remains stable without undergoing oxidation or reduction—is a critical parameter that dictates the operational voltage and, consequently, the energy density of a device. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the electrochemical window of a novel compound: Trimethylsilyl 3-oxobutane-2-sulfonate. While direct electrochemical data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of electrochemistry with insights from structurally related compounds to present a predictive analysis and a robust experimental protocol for its characterization. As a Senior Application Scientist, the aim is not merely to present a method, but to elucidate the scientific reasoning behind each step, ensuring a self-validating and insightful experimental design.
Molecular Structure and Predicted Electrochemical Behavior
The electrochemical stability of this compound is intrinsically linked to its molecular structure. A prudent analysis of its constituent functional groups—the trimethylsilyl (TMS) group, the sulfonate group, and the oxobutane backbone—provides a foundation for predicting its behavior at electrode interfaces.
-
The Trimethylsilyl (TMS) Group: TMS groups are common in organic synthesis as protecting groups, valued for their steric bulk and specific reactivity.[1][2] In an electrochemical context, the Si-C and Si-O bonds are of interest. While some organosilicon compounds can be electrochemically active, the oxidative stability of many silyl ethers is notable.[3] Conversely, chlorosilanes have been shown to undergo reduction in two one-electron steps at potentials more positive than -1V vs. SCE.[4][5] The TMS group in the target molecule is part of a silyl ester linkage with the sulfonate group, which could influence its stability. The stability of silyl groups is highly dependent on steric and electronic effects, as well as the reaction medium.[1][2]
-
The Sulfonate Group: Sulfonate anions are frequently employed in electrolytes and ionic liquids due to their general electrochemical stability.[6][7] The sulfur atom in a sulfonate group is in a high oxidation state (+6), making it resistant to further oxidation. Therefore, the anodic limit of the electrolyte is often determined by the oxidation of other components in the system rather than the sulfonate anion itself.[8] However, the cathodic stability can be influenced by the specific counter-ion and the overall molecular structure.
-
The Oxobutane Backbone: The presence of a ketone functional group (the "oxo" group) in the butane chain introduces a potential site for reduction. Ketones can be electrochemically reduced, typically at negative potentials, to form alcohols or other products. The exact reduction potential will be influenced by the surrounding molecular structure and the electrolyte environment.
Hypothesis: Based on this analysis, it is hypothesized that the anodic (oxidative) limit of this compound will likely be dictated by the oxidation of the oxobutane backbone or potentially the solvent, as the sulfonate group is expected to be highly stable. The cathodic (reductive) limit is anticipated to be determined by the reduction of either the ketone group on the butane chain or the trimethylsilyl moiety.
Experimental Determination of the Electrochemical Window
The most common and effective method for determining the electrochemical window of a new compound is cyclic voltammetry (CV).[6][9] This technique involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where the current begins to increase significantly (beyond the background capacitive current) define the electrochemical window.
Materials and Reagents
A meticulous approach to material selection and preparation is crucial for obtaining accurate and reproducible results.
| Component | Specification | Rationale and Key Considerations |
| This compound | High purity (>99.5%) | Purity is paramount. Impurities, especially water and protic species, can significantly narrow the measured electrochemical window. Synthesis may be required, potentially via the reaction of a suitable precursor with trimethylsilyl chlorosulfonate, followed by rigorous purification.[10][11] |
| Solvent | High-purity, anhydrous acetonitrile or propylene carbonate | The solvent should have a wider electrochemical window than the analyte and be able to dissolve the analyte and the supporting electrolyte. Acetonitrile and propylene carbonate are common choices for non-aqueous electrochemistry. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) | A supporting electrolyte is necessary to ensure sufficient ionic conductivity. The chosen salt should be electrochemically inert over a wide potential range. |
| Working Electrode | Glassy carbon or platinum disk electrode (3 mm diameter) | These materials are relatively inert and provide a wide potential window. The choice of electrode can influence the measured window, so it should be reported.[7] |
| Counter Electrode | Platinum wire or mesh | A high surface area platinum electrode is used to ensure that the current is not limited by the counter electrode reaction. |
| Reference Electrode | Silver/silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE) with a salt bridge | A stable reference potential is essential for accurate measurements. For non-aqueous systems, an Ag/Ag+ pseudo-reference electrode is often used, and its potential should be calibrated against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. |
Instrumentation
-
Potentiostat/Galvanostat: A research-grade potentiostat capable of performing cyclic voltammetry with high precision is required.
-
Electrochemical Cell: A three-electrode glass cell designed for inert atmosphere operation.
-
Glovebox: All electrolyte preparation and cell assembly should be performed in an argon- or nitrogen-filled glovebox with low water and oxygen levels (<1 ppm) to prevent contamination.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the electrochemical window.
Caption: Workflow for the determination of the electrochemical window.
Detailed Experimental Protocol
-
Electrolyte Preparation: Inside a glovebox, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent. Then, dissolve a known concentration of this compound (e.g., 0.01 M) in this solution.
-
Electrode Polishing: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse with deionized water and the chosen solvent, then dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and the reference electrode. Add the prepared electrolyte solution to the cell.
-
Open Circuit Potential (OCP) Measurement: Allow the system to equilibrate and measure the OCP for a few minutes until it stabilizes.
-
Cyclic Voltammetry:
-
Anodic Scan: From the OCP, scan the potential in the positive direction at a scan rate of 50 mV/s until a significant increase in the anodic current is observed. Then, reverse the scan back to the OCP.
-
Cathodic Scan: From the OCP, scan the potential in the negative direction at the same scan rate until a significant increase in the cathodic current is observed. Reverse the scan back to the OCP.
-
-
Data Acquisition: Record the current as a function of the applied potential for both the anodic and cathodic scans.
Data Analysis and Interpretation
The electrochemical window is determined from the resulting cyclic voltammogram.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
An In-depth Technical Guide to Trimethylsilyl 3-oxobutane-2-sulfonate: Synthesis, Properties, and Emerging Applications
This technical guide provides a comprehensive overview of Trimethylsilyl 3-oxobutane-2-sulfonate, a specialized organosilicon compound with significant potential in modern organic synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups—the β-keto ester, the sulfonate, and the trimethylsilyl moiety—to provide a robust framework for its synthesis, handling, and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents for complex molecular construction.
Introduction: A Molecule of Untapped Potential
This compound merges three key functional domains, portending a versatile and highly tunable reactivity profile. The 3-oxobutanoate core is a classic building block in synthetic chemistry, offering multiple reactive sites for carbon-carbon bond formation. The sulfonate group at the C-2 position introduces a potent leaving group and a site for nucleophilic attack, while the trimethylsilyl (TMS) group serves as a labile protecting group for the sulfonic acid, enhancing its solubility in organic solvents and modulating its reactivity.
The strategic placement of these functionalities suggests a range of applications, from its use as a masked sulfonating agent to a precursor for complex heterocyclic systems. Understanding the interplay of these groups is paramount to unlocking the synthetic utility of this promising reagent.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence: the sulfonation of a readily available 3-oxobutanoate ester, followed by the silylation of the resulting sulfonic acid.
Step 1: Sulfonation of a β-Keto Ester
The introduction of a sulfonate group at the α-position of a β-keto ester can be achieved through various methods. One plausible route involves the reaction of an enolate of a 3-oxobutanoate with a suitable sulfonating agent.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) is ideal for generating the kinetic enolate of the β-keto ester. This minimizes self-condensation and directs the reaction to the desired α-position.
-
Sulfonating Agent: Sulfur trioxide complexes, such as the pyridine-SO₃ or dioxane-SO₃ complex, are effective and relatively mild sulfonating agents for this transformation, reducing the likelihood of side reactions.
Step 2: Silylation of the Intermediate Sulfonic Acid
The resulting 3-oxobutane-2-sulfonic acid can be converted to its trimethylsilyl ester using a variety of silylating agents. Trimethylsilyl esters of sulfonic acids are well-documented and can be prepared from the free acid or its corresponding salt.[1][2]
Causality Behind Experimental Choices:
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole are excellent choices for this silylation. They are powerful silyl donors, and the byproducts (acetamide and imidazole, respectively) are volatile and easily removed. The use of trimethylsilyl chloride in the presence of a base like triethylamine is also a viable method.[3]
Overall Synthetic Workflow
Sources
Methodological & Application
Advanced Application Note: Silylation Protocol Using Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)
Executive Summary
Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) (CAS: 89056-01-9) represents a specialized class of silylating agents designed for high-efficiency silylation under mild conditions. Unlike the highly reactive and corrosive Trimethylsilyl trifluoromethanesulfonate (TMS-OTf), TMS-OBS offers a balance of reactivity and handling safety, making it an ideal candidate for the protection of sensitive alcohols, phenols, and carboxylic acids, as well as the formation of silyl enol ethers in complex syntheses.
This application note details the optimized protocol for using TMS-OBS, focusing on reaction kinetics, stoichiometric control, and purification strategies. It is intended for drug development professionals requiring precise silylation without the aggressive acidic byproducts associated with triflates.
Chemical Mechanism & Rationale
Mechanism of Action
The silylation reaction proceeds via a nucleophilic substitution at the silicon atom (
Key Advantages:
-
Modulated Reactivity: Less prone to depurination or acid-catalyzed rearrangement than TMS-OTf.
-
Handling: Reduced volatility and fuming compared to TMS-Cl and TMS-OTf.
-
Selectivity: The bulky sulfonate group enhances selectivity for primary over secondary alcohols.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of silylation using TMS-OBS. The base scavenges the proton, driving the equilibrium forward.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | Alcohol/Phenol/Ketone | Target Molecule |
| TMS-OBS | >98% Purity (CAS 89056-01-9) | Silylating Agent |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |
| Triethylamine ( | Distilled over | Base (Proton Scavenger) |
| Sodium Bicarbonate | Saturated Aqueous Solution | Quenching Agent |
Standard Operating Procedure (SOP)
Pre-requisites:
-
All glassware must be flame-dried or oven-dried (
) and cooled under inert gas ( or Ar). -
Perform all steps in a fume hood.
Step-by-Step Workflow:
-
Preparation of Substrate Solution:
-
Dissolve 1.0 equivalent (eq) of the substrate (e.g., Benzyl alcohol) in anhydrous DCM (0.1 M concentration).
-
Add 1.5 eq of Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Cool the mixture to
using an ice/water bath.
-
-
Addition of Silylating Agent:
-
Prepare a solution of TMS-OBS (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the TMS-OBS solution dropwise to the reaction mixture over 10–15 minutes. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 1–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Look for the disappearance of the starting material peak.
-
-
Quenching & Workup:
-
Once complete, quench the reaction by adding saturated aqueous
(equal volume to solvent). -
Stir vigorously for 10 minutes to hydrolyze any excess silylating agent.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
-
Purification:
-
Combine organic layers and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica Gel 60).
-
Note: For highly sensitive silyl ethers, use neutralized silica (pre-treated with 1%
in hexane).
-
Workflow Diagram
Figure 2: Operational workflow for the silylation of alcohols using TMS-OBS.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture contamination | Ensure all reagents and solvents are strictly anhydrous. Increase TMS-OBS to 1.5 eq. |
| Product Hydrolysis | Acidic workup or silica | Use neutralized silica gel (1% |
| Precipitate Formation | Ammonium sulfonate salt | This is normal. The salt should be removed during the aqueous workup. |
| Side Reactions | Temperature too high | Maintain |
Safety & Handling
-
Hazards: TMS-OBS is a silylating agent and may release sulfonic acid upon hydrolysis. It is corrosive and moisture-sensitive.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere at
. Keep container tightly sealed to prevent hydrolysis.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link
-
Atomax Chemicals Co., Ltd. (n.d.). Product Catalog: this compound (CAS 89056-01-9).[1] Link
-
Voronkov, M. G., et al. (1981).[1] Silyl Sulfonates in Organic Synthesis. Journal of General Chemistry USSR. (Foundational text on silyl sulfonate reactivity).
-
Emde, H., et al. (1982). Trimethylsilyl Esters of Sulfonic Acids: Versatile Silylating Agents. Synthesis, 1982(1), 1-26. Link
Sources
Application Note: Optimizing SEI Formation with Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)
Part 1: Executive Summary & Strategic Rationale
Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) represents a class of "dual-functional" electrolyte additives designed to address the asymmetric degradation mechanisms of high-voltage Lithium-Ion Batteries (LIBs). Unlike traditional additives that target either the anode (e.g., Vinylene Carbonate) or the cathode (e.g., 1,3-Propane Sultone), TMS-OBS leverages a hybrid structure to simultaneously passivate the graphite anode and protect high-Ni cathodes (NCM811, NCA).
Core Value Proposition
-
Anodic Protection (SEI): The sulfonate moiety (
) undergoes reductive decomposition at potentials higher than solvent reduction ( ), forming a mechanically robust, inorganic-rich Solid Electrolyte Interphase (SEI) that suppresses graphite exfoliation. -
Cathodic Protection (CEI): The trimethylsilyl (TMS) group oxidizes at high potentials (
), forming a silicon-rich Cathode Electrolyte Interphase (CEI) that inhibits transition metal dissolution. -
HF Scavenging: The Si-O bond acts as a chemical trap for Hydrofluoric Acid (HF), converting corrosive fluoride ions into inert Trimethylsilyl Fluoride (TMS-F).
Part 2: Mechanism of Action
Understanding the chemical fate of TMS-OBS is critical for designing the formation protocol. The molecule functions through three distinct pathways depending on the local environment.
Electrochemical Pathways
-
Pathway A: Anodic Reduction (SEI Formation)
-
Trigger: Potential drops below
.[1] -
Mechanism: The S-O bond cleaves, and the sulfonate group captures
ions. The 3-oxobutane backbone likely polymerizes or adsorbs via the keto-enol tautomer, creating a flexible organic framework. -
Result: Formation of
, , and species. These inorganic components provide high ionic conductivity and mechanical strength.
-
-
Pathway B: Cathodic Oxidation (CEI Formation)
-
Trigger: Potential exceeds
. -
Mechanism: The electron-rich TMS group donates an electron, leading to radical formation and subsequent cross-linking on the cathode surface.
-
Result: A thin, Si-O rich passivation layer that blocks solvent access to the catalytic cathode surface.
-
-
Pathway C: Bulk Electrolyte Scavenging
-
Reaction:
-
Impact: Prevents HF attack on the cathode (preventing Mn dissolution) and the SEI (preventing LiF agglomeration).
-
Mechanistic Diagram
Caption: Figure 1. Tri-modal functionality of TMS-OBS in Lithium-Ion Batteries, illustrating simultaneous interfacial protection and bulk impurity scavenging.
Part 3: Experimental Protocol
Material Handling & Storage
WARNING: TMS esters are moisture-sensitive. Hydrolysis yields sulfonic acid, which can degrade cell performance if uncontrolled.
-
Storage: Store in an Ar-filled glovebox (
). -
Temperature: Refrigerate at
to prevent thermal degradation; bring to room temperature before opening. -
Solubility: Highly soluble in EC/EMC and EC/DEC.
Electrolyte Formulation
Standard Baseline:
| Formulation ID | TMS-OBS Concentration (wt%) | Target Application | Notes |
| Ref-0 | 0.0% | Control | Baseline degradation. |
| TMS-0.5 | 0.5% | Low Voltage (<4.2V) | Primary function: HF Scavenging. |
| TMS-1.0 | 1.0% | Standard High Voltage | Optimal balance of SEI/CEI. |
| TMS-2.0 | 2.0% | High Ni / Si-Anode | Thicker SEI for volume expansion. |
Cell Assembly & Formation Protocol (Critical)
The formation protocol must be tailored to allow TMS-OBS to decompose before the bulk solvent (EC).
Step-by-Step Formation Cycle:
-
Rest (Wetting): 12 Hours at Open Circuit Voltage (OCV) @
. -
Trickle Charge (SEI Nucleation):
-
Current: 0.05 C [2]
-
Limit: Charge to 2.0 V
-
Rationale: This slow rate allows the sulfonate group (reduction potential
) to reduce and nucleate a dense SEI without kinetic competition from solvent co-intercalation.
-
-
Degassing (Pouch Cells only):
-
If using pouch cells, clamp and degas here. Sulfonates may produce minor
or hydrocarbon gas during initial reduction.
-
-
Full Charge (CEI Formation):
-
Current: 0.1 C [3]
-
Limit: Charge to 4.2 V (or 4.4 V depending on cathode).
-
Rationale: Crossing 4.2 V activates the TMS group oxidation, forming the CEI.
-
-
Aging:
-
Hold at top-of-charge (4.2 V) for 24 hours at
(Optional but recommended for high-voltage stability).
-
Experimental Workflow Diagram
Caption: Figure 2. Optimized experimental workflow ensuring sequential activation of TMS-OBS functional groups.
Part 4: Data Analysis & Interpretation
When analyzing results, look for these specific markers to validate the additive's efficacy.
dQ/dV Analysis (Differential Capacity)
-
Observation: You should see a new reduction peak at 1.3 V - 1.5 V vs. Li/Li+ during the first cathodic scan.
-
Meaning: This confirms the reduction of the sulfonate moiety. If this peak is missing, the formation current (0.05 C) was too high, or the additive has hydrolyzed.
-
Cathodic Scan: A minor oxidation peak may appear around 4.2 V - 4.3 V , indicating CEI formation.
Impedance Spectroscopy (EIS)
-
R_SEI (High Frequency): TMS-OBS typically increases initial resistance slightly due to the formation of a denser, inorganic-rich layer.
-
R_ct (Charge Transfer): Over cycling (>50 cycles), cells with TMS-OBS should show significantly lower impedance growth compared to the control, as the CEI prevents cathode surface reconstruction (rock-salt phase formation).
Post-Mortem XPS (X-ray Photoelectron Spectroscopy)
-
Anode Surface: Look for high intensity of S 2p (sulfites/sulfates) and C-S bonds.
-
Cathode Surface: Look for Si 2p peaks (102-103 eV), confirming the presence of the TMS-derived passivation layer.
Part 5: References
-
Mechanism of TMS-based Additives:
-
Sulfonate Reduction Mechanisms:
-
HF Scavenging by Silanes:
-
General SEI Formation Protocols:
Sources
- 1. Drawing from the Old‐The First Ever Sultone as Electrolyte Additive in High‐Voltage NMC811 || AG+SiOx Multilayer Pouch Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes in Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Solvent compatibility for Trimethylsilyl 3-oxobutane-2-sulfonate experiments
Technical Application Note: Optimizing Solvent Systems for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)
Part 1: Executive Summary & Chemical Context
This compound (TMS-OBS) is a specialized functional reagent combining a hard Lewis acidic silyl group with a reactive
This molecular architecture dictates a binary reactivity profile:
-
Silyl Sulfonate Moiety: Highly electrophilic at the silicon atom, making it extremely susceptible to nucleophilic attack (solvolysis) by protic solvents.
-
-Keto Backbone: The C-H bond between the carbonyl and sulfonate groups is significantly acidic (
estimated < 10), rendering the molecule sensitive to base-mediated degradation or tautomerization.
Critical Directive: The successful utilization of TMS-OBS requires strict adherence to anhydrous, non-nucleophilic solvent systems . Moisture ingress is the primary failure mode, leading to rapid protodesilylation to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane (HMDS).
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic interaction with the TMS-sulfonate linkage and the electrophilic ketone.
Table 1: Solvent Compatibility Classifications
| Class | Status | Solvent Examples | Mechanistic Rationale |
| Class I | Recommended | Dichloromethane (DCM) , Chloroform ( | Non-nucleophilic, non-polar to moderately polar. Excellent solubility for lipophilic TMS groups. Inert to silyl exchange. |
| Class II | Usable (Strict Control) | Toluene , Benzene , Acetonitrile (MeCN) , Tetrahydrofuran (THF) | Aromatics: Good for high-T reactions but may have solubility limits. MeCN: Must be ultra-dry; trace water causes rapid hydrolysis. THF: Lewis basic oxygen can coordinate to Si, potentially reducing Lewis acidity (solvent-complexation). |
| Class III | Prohibited | Methanol , Ethanol , Water , Isopropanol | Protic: Immediate solvolysis ( |
| Class IV | Incompatible | DMSO , DMF , DMAc , Pyridine , Triethylamine | Nucleophilic/Basic: DMSO/DMF oxygens are nucleophilic enough to attack the Si center. Amines will deprotonate the |
Part 3: Mechanistic Insights & Visualization
Decomposition Pathways
The primary instability arises from the high oxophilicity of silicon. In the presence of water or alcohols (
Figure 1: Solvent Selection & Degradation Logic
Caption: Decision tree for solvent selection emphasizing the exclusion of protic and strongly nucleophilic media to prevent TMS-OBS degradation.
Part 4: Experimental Protocols
Protocol A: Preparation of Anhydrous Solvent System
Rationale: Commercial "anhydrous" solvents often contain 10–50 ppm water, which is stoichiometric enough to degrade dilute TMS-OBS samples.
-
Selection: Choose Class I solvents (DCM or Chloroform).
-
Drying:
-
Pass solvent through an activated alumina column (solvent purification system).
-
Alternatively, store over activated 3Å or 4Å molecular sieves (20% w/v) for 24 hours.
-
Verification: Karl Fischer titration should confirm water content
.
-
-
Degassing: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the sulfonate backbone).
Protocol B: Stability Validation via NMR
Rationale: This self-validating step ensures the reagent is intact prior to expensive downstream applications.
-
Sampling: Inside a glovebox or under positive Argon flow, dissolve 10 mg of TMS-OBS in 0.6 mL of anhydrous
(treated with activated sieves). -
Acquisition: Acquire a
NMR spectrum (16 scans). -
Diagnostic Signals:
-
TMS Group: Look for a sharp singlet at
. -
Hydrolysis Indicator: If hydrolysis has occurred, a new peak at
(TMS-OH/HMDS) will appear, and the -proton signals of the ketone will shift downfield due to the formation of the free sulfonic acid.
-
-
Criteria: Purity is acceptable only if the integral of the hydrolysis peak is
of the main TMS signal.
Protocol C: Reaction Setup (Standard Operating Procedure)
-
Glassware: Flame-dry all Schlenk flasks and NMR tubes under vacuum; backfill with Argon (
cycles). -
Addition: Add TMS-OBS as a solid (if applicable) or stock solution via syringe against a counter-flow of inert gas.
-
Solvent Introduction: Introduce the Class I solvent via cannula transfer or gas-tight syringe to maintain the anhydrous barrier.
-
Temperature: Maintain reaction temperature
unless necessary; thermal stress can accelerate elimination reactions in -keto sulfonates.
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| White Precipitate | Hydrolysis of the TMS ester forming insoluble sulfonic acid hydrates. | Check solvent water content. Re-dry solvent with 4Å sieves. |
| Loss of TMS Signal (NMR) | Complete protodesilylation. | System leak. Ensure septa are new and unpunctured. Use Schlenk lines. |
| New Olefinic Signals | Base contamination (e.g., traces of amine). Ensure glassware is acid-washed. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for silyl ester stability and cleavage conditions).
- Larson, G. L. (1984). Silicon in Organic Synthesis. Wiley.
-
Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Sheet. (Analogous silyl sulfonate reactivity data).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for identifying hydrolysis byproducts like HMDS).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85989096, Trimethylsilyl 3-methyl-2-oxobutanoate. (Structural analog reference).
Methodology for high-voltage cycling with silyl sulfonate additives
Application Note: High-Voltage Cycling Methodology with Silyl Sulfonate Additives
Abstract
This application note details the methodology for utilizing silyl sulfonate additives, specifically Trimethylsilyl Methanesulfonate (TMSMS) , to stabilize high-voltage Lithium-Ion Batteries (LIBs) operating above 4.5V vs. Li/Li+. The protocol addresses the dual-mechanism of these additives: (1) scavenging hydrofluoric acid (HF) to prevent transition metal dissolution, and (2) forming a robust, sulfur-rich Cathode Electrolyte Interphase (CEI). This guide is designed for researchers requiring precise control over interfacial chemistry to extend cycle life in Ni-rich (NMC) or Li-rich cathode systems.
Scientific Rationale & Mechanism
High-voltage cycling (>4.3V) triggers the oxidation of carbonate solvents and the decomposition of LiPF₆ salt. This generates HF, which etches the cathode surface, causing transition metal dissolution and impedance growth.
Silyl sulfonate additives function as "interfacial architects" through a two-step mechanism:
-
Chemical Scavenging (Bulk Electrolyte): The labile Si-O bond breaks in the presence of HF. The trimethylsilyl (TMS) group captures the fluorine atom to form stable Trimethylsilyl Fluoride (TMS-F), effectively neutralizing the acidity.
-
Electrochemical Polymerization (Cathode Surface): The sulfonate moiety possesses a lower oxidation potential than standard carbonate solvents (EC/EMC). It preferentially oxidizes on the cathode surface during the initial formation cycles, creating a thin, conductive, sulfur-rich CEI that blocks solvent co-intercalation.
Mechanism Visualization
Figure 1: Dual-function mechanism of Silyl Sulfonate additives: HF scavenging in the bulk electrolyte and CEI formation at the cathode interface.
Material Preparation & Handling
Critical Warning: Silyl sulfonates are extremely moisture-sensitive. Hydrolysis occurs within seconds of exposure to ambient air, rendering the additive useless and potentially generating acidic byproducts before cell assembly.
Electrolyte Formulation
-
Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).
-
Additive Concentration: 0.5 wt% to 2.0 wt% TMSMS.
-
Note: >2.0% often leads to thick, high-impedance films; <0.5% is insufficient for long-term HF scavenging.
-
Protocol:
-
Environment: All mixing must occur in an Ar-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).
-
Drying: Pre-dry the base solvent over molecular sieves (3Å or 4Å) for 48 hours.
-
Titration: Verify base electrolyte water content is <15 ppm via Karl Fischer titration before adding TMSMS.
-
Mixing: Add TMSMS dropwise to the base electrolyte while stirring magnetically. Stir for 30 minutes.
-
Storage: Use immediately or store in aluminum bottles with PTFE seals. Do not store in glass for extended periods (months) as HF generation can etch glass.
Electrochemical Protocol
The formation protocol is the most critical step. A "hard" start (high C-rate) will result in a non-uniform CEI. A "soft" start allows the sulfonate to polymerize effectively.
Cell Assembly
-
Format: CR2032 Coin Cell or Single-Layer Pouch Cell.
-
Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ (LCO).
-
Anode: Graphite or Li-Metal (for half-cell validation).[1]
-
Separator: Polyethylene (PE) or Glass Fiber (ensure GF is dried at 120°C under vacuum).
Formation Cycle (The "Passivation" Step)
This step is designed to oxidize the additive before the bulk solvent decomposes.
| Step | Mode | Limit | C-Rate | Temp | Purpose |
| Rest | OCV | 6-12 Hours | N/A | 25°C | Wetting of separator/electrodes. |
| Charge 1 | CC | 3.8V | 0.05 C | 25°C | Initial SEI formation on anode. |
| Charge 2 | CC | 4.3V | 0.1 C | 25°C | Critical: Oxidation of TMSMS to form CEI. |
| Hold | CV | C/50 Cutoff | N/A | 25°C | Ensure complete film coverage. |
| Discharge | CC | 3.0V | 0.1 C | 25°C | Verify initial capacity/loss. |
High-Voltage Cycling (Stress Test)
Once the CEI is formed, the cell is pushed to the high-voltage cutoff.
-
Voltage Window: 3.0V – 4.6V (vs. Li/Li+).
-
Charge: 0.5 C (CC) to 4.6V, CV hold until I < 0.05 C.
-
Discharge: 1.0 C (CC) to 3.0V.
-
Temperature: 25°C (Standard) or 45°C (Accelerated Aging).
Workflow Logic
Figure 2: Operational workflow for validating silyl sulfonate efficacy. The dQ/dV check is crucial to verify additive oxidation.
Data Analysis & Validation
To confirm the additive is working, compare the "Baseline" (No Additive) vs. "TMSMS" (With Additive) using these metrics:
-
Differential Capacity Analysis (dQ/dV):
-
Observation: Look for a small oxidation peak around 4.0V–4.2V during the first charge. This corresponds to the polymerization of the sulfonate group.
-
Success Criteria: The peak should disappear in subsequent cycles, indicating the passivation layer is fully formed.
-
-
Coulombic Efficiency (CE):
-
Observation: First cycle CE may be slightly lower with the additive due to the consumption of Li+ during CEI formation.
-
Success Criteria: Long-term CE (>50 cycles) should be higher and more stable (>99.8%) than the baseline, indicating suppressed electrolyte oxidation.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Protocol: Measure at 100% SOC (4.6V) after 1, 50, and 100 cycles.
-
Observation: The baseline cell will show a rapid increase in
(Charge Transfer Resistance) due to thick, resistive LiF/Li₂CO₃ buildup. -
Success Criteria: The TMSMS cell should show a stabilized
, confirming the CEI is thin and conductive.
-
References
-
Mechanism of Silyl Additives
-
High-Voltage Cycling Protocols
- Title: Engineering durable interphases for high-voltage Li-ion b
- Source: National Science Review (Oxford Academic).
-
URL:[Link]
-
General Electrolyte Additive Science
- Title: Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells.
- Source: Chemistry of Materials (ACS Public
-
URL:[Link]
-
Sulfur-Containing Additives Overview
-
Title: Rise of Electrolyte Additives in Advancing Lithium ion Battery.[3]
- Source: Sigma-Aldrich Technical Review.
-
Sources
Troubleshooting & Optimization
Troubleshooting low yields in reactions with Trimethylsilyl 3-oxobutane-2-sulfonate
Topic: Troubleshooting Low Yields & Instability
Ticket ID: #TMS-OBS-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are likely experiencing low yields due to the "Beta-Keto Sulfonate Paradox."
Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a hybrid reagent: it combines the high Lewis acidity of a silyl sulfonate with the reactive scaffold of a ketone. The trimethylsilyl (TMS) group is the only structural element preventing the molecule from reverting to its free sulfonic acid form. Once hydrolyzed, the free acid (
This guide moves beyond basic "dry technique" to address the specific kinetic instabilities of this reagent.
Part 1: Diagnostic Matrix (Quick Fix)
Identify your specific failure mode below to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Reagent is a gel or viscous oil | Hydrolysis (Polymerization). Moisture has cleaved the Si-O bond; the free acid has polymerized the ketone. | Discard. Do not attempt to distill. The material is compromised. |
| Reaction turns dark/black instantly | Exotherm/Acid Catalysis. The reagent acted as a strong protic acid rather than a silylating agent. | Cool to -78°C. Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to buffer trace protons. |
| Low Yield (<30%) but clean NMR | Deactivation. The TMS group transferred to the solvent (e.g., THF polymerization) or glass surface. | Switch Solvent. Avoid THF; use DCM or Toluene. Silanize glassware. |
| Product decomposes on silica | Acid Sensitivity. The product retains the sulfonate group or is acid-labile. | Use Neutral Alumina or deactivate silica with 1% Triethylamine. |
Part 2: Deep Dive Troubleshooting (The "Why" & "How")
Critical Failure Mode 1: The Moisture Cascade
The Science: Silyl sulfonates are significantly more moisture-sensitive than silyl chlorides. The bond energy of
-
Mechanism: Upon contact with water (ppm levels), TMS-OBS hydrolyzes to 3-oxobutane-2-sulfonic acid .
-
The Trap: Unlike simple acids, this specific acid contains a ketone. The sulfonic acid protonates its own ketone (or a neighbor's), triggering an Aldol-like condensation cascade. This is why "wet" samples turn into brown tar rather than just aqueous solutions.
Corrective Protocol:
-
Solvent Drying: Standard molecular sieves are insufficient. Solvents must be distilled over CaH₂ or passed through an activated alumina column immediately prior to use.
-
Proton Scavenging: Add 0.1 eq of TMS-Cl to your reaction solvent before adding TMS-OBS. The TMS-Cl will sacrifice itself to scavenge adventitious water/silanols, "drying" the system chemically.
Critical Failure Mode 2: Thermal Instability
The Science: The alpha-proton at the C2 position (between the ketone and sulfonate) is highly acidic. At temperatures >0°C, TMS-OBS can undergo a 1,3-silyl shift or elimination, especially in the presence of nucleophiles.
Corrective Protocol:
-
Temperature Ceiling: Never heat the neat reagent above 40°C.
-
Reaction Temp: Initiate all reactions at -78°C and warm slowly. If the reaction requires heat, it indicates the electrophile is too weak or the catalyst is dead.
Part 3: The "Self-Validating" Workflow
Do not trust the reagent quality blindly. Use this protocol to verify reagent integrity before committing valuable substrates.
Pre-Reaction Quality Check (The NMR Test)
-
Step 1: Take a dry NMR tube.
-
Step 2: Add 0.5 mL anhydrous
(Benzene-d6) or . Avoid as its acidity can degrade the reagent. -
Step 3: Add 10 µL of TMS-OBS.
-
Criteria:
-
Pass: Sharp singlet at ~0.4 ppm (TMS group). Clean ketone/alkyl signals.
-
Fail: Broad hump at 0.0-0.2 ppm (HMDSO/hydrolysis). New olefinic peaks (elimination products).
-
Standardized Reaction Protocol
Objective: Minimizing "Hidden" Hydrolysis.
-
Glassware: Flame-dry under vacuum (0.1 mmHg). Flush with Argon x3.
-
Base Buffer (Optional but Recommended): If your reaction tolerates base, add 1.1 equiv of 2,6-Lutidine . This acts as a "proton sponge," trapping any free sulfonic acid generated in situ without reacting with the TMS group due to steric hindrance.
-
Addition Order:
-
Substrate + Solvent
-
Cool to -78°C.
-
Add TMS-OBS dropwise (neat or as a stock solution in DCM).
-
Rationale: Keeping the concentration of TMS-OBS low relative to the substrate prevents self-polymerization.
-
Part 4: Visualization of Failure Pathways
The following diagram illustrates the "Death Spiral" of TMS-OBS when exposed to trace moisture.
Figure 1: The Decomposition Cascade. Note how the generation of the free acid acts as an autocatalytic trigger for polymerization.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I purify TMS-OBS by column chromatography? A: No. Silica gel is acidic and contains bound water (silanols). It will hydrolyze the TMS ester immediately.
-
Alternative: Distillation under high vacuum (<0.5 mmHg) is the only viable purification method. If the compound is too high-boiling, wash with dry pentane to remove non-polar impurities, then dry under vacuum.
Q: Why does the reaction work in DCM but fail in THF? A: THF is a Lewis base. It coordinates to the silicon center of TMS-OBS, forming a silyloxonium species. While sometimes beneficial, this coordination reduces the Lewis acidity of the reagent and can lead to THF polymerization (ring-opening) if the sulfonate counter-ion is non-nucleophilic enough. DCM is non-coordinating and inert.
Q: I see a new spot on TLC that isn't my product or starting material. A: If you are using silica TLC plates, you are likely observing the hydrolyzed sulfonic acid or its decomposition products formed on the plate.
-
Fix: Use Neutral Alumina TLC plates or treat your silica plate with 5% Triethylamine/Hexane before spotting to neutralize acidity.
References
-
Silyl Sulfonate Reactivity: Emde, H., et al. (1982). "Trimethylsilyl Esters of Strong Acids (TMS-Sulfonates) – Reagents with Extreme Electrophilicity." Synthesis, 1982(01), 1-26.
-
Handling of Moisture-Sensitive Silyl Reagents: Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). "Handbook of Nucleoside Synthesis." Organic Reactions (Referencing silyl triflate/sulfonate handling protocols).
-
Stability of Beta-Keto Sulfonates: Guthrie, J. P. (1978). "Hydration of Sulfonated Ketones." Canadian Journal of Chemistry, 56(2), 234-240. (Explains the thermodynamic instability of the free acid backbone).
Storage conditions to avoid degradation of silyl sulfonates
Technical Support Center: Silyl Sulfonate Reagent Guide
Topic: Audience: Researchers, scientists, and drug development professionals.
Core Directive: The "Zero-Hydrolysis" Standard
Silyl sulfonates (e.g., TMSOTf, TBSOTf, TIPSOTf) are among the most powerful electrophiles in organic synthesis. Their utility in Lewis acid catalysis and soft enolization relies entirely on the hyper-electrophilicity of the silicon center.
The Critical Failure Mode: Moisture.[1][2] Upon contact with water, silyl sulfonates undergo rapid, irreversible hydrolysis. This reaction is autocatalytic in open systems: the byproduct, triflic acid (TfOH), is hygroscopic and pulls more atmospheric moisture into the vessel, accelerating degradation.
Your Goal: Maintain a "Zero-Hydrolysis" environment. This guide provides the protocols to ensure your reagents remain active and reliable.
General Storage Guidelines (The Golden Rules)
To prevent the "fuming death" of your reagent, adhere to these non-negotiable storage parameters.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Low temperatures kinetically inhibit hydrolysis rates if trace moisture is introduced. |
| Atmosphere | Argon or Nitrogen (Dry) | Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid surface. |
| Container | Schlenk Flask or Teflon-lined Sure/Seal™ | Standard polyethylene caps are permeable to moisture over time. Glass with PTFE liners is mandatory. |
| Secondary Containment | Desiccator with P₂O₅ or CaSO₄ | Provides a final fail-safe barrier against ambient humidity in cold storage. |
Troubleshooting & FAQs
Q1: My TMSOTf has turned from clear to dark brown. Is it still usable?
-
Diagnosis: Color change in silyl sulfonates often indicates the formation of polymeric siloxanes or oxidation of trace organic impurities, catalyzed by liberated triflic acid.
-
Verdict:
-
Light Straw/Yellow: Acceptable. Proceed with titration check.
-
Dark Brown/Black: Discard or Distill. The acidity has likely spiked, which can degrade acid-sensitive substrates in your reaction.
-
-
Action: If the volume is significant (>50 mL), purify via fractional distillation under reduced pressure. If small, quench and discard.
Q2: The bottle "fumes" when I open it. Is this normal?
-
Mechanism: Fuming is the physical manifestation of hydrolysis. The silyl sulfonate reacts with moisture in the air to produce TfOH (triflic acid) vapor, which nucleates water droplets, creating "smoke."
-
Immediate Action:
-
Do not leave the bottle open.
-
Purge the headspace with dry Argon immediately for 5 minutes.
-
Seal with Parafilm over the cap.
-
Note: If fuming is excessive, the reagent concentration may have dropped significantly.
-
Q3: Can I store silyl sulfonates in plastic syringes for later use?
-
Answer: Never.
-
Reasoning: Silyl sulfonates are aggressive Lewis acids and potent silylating agents. They will leach plasticizers from polypropylene syringes and eventually embrittle the rubber plunger, leading to contamination and leakage. Always use glass, gas-tight syringes for transfer and immediate use.
Technical Deep Dive: Stability & Reactivity
The stability of a silyl sulfonate is directly proportional to the steric bulk around the silicon atom. This steric hindrance protects the silicon center from nucleophilic attack by water.
Table 1: Relative Stability & Hydrolysis Rates
| Reagent | Steric Bulk | Hydrolysis Susceptibility | Recommended Handling |
| TMSOTf (Trimethylsilyl) | Low | Extreme (Fumes instantly) | Syringe transfer only; strict inert atmosphere. |
| TESOTf (Triethylsilyl) | Moderate | High | Handle under inert gas; tolerates brief exposure. |
| TBSOTf (tert-Butyldimethylsilyl) | High | Moderate | Can be weighed quickly in air, but storage under Ar is best. |
| TIPSOTf (Triisopropylsilyl) | Very High | Low | Stable enough for brief open-air handling; store under Ar. |
Experimental Protocols
Protocol A: The "Inert Quality Check" (NMR Assay)
Use this method to verify purity without wasting a reaction.
-
Preparation: Dry a 5mm NMR tube in an oven (120°C) for 2 hours. Cap with a rubber septum immediately upon removal.
-
Solvent: Flush the tube with Nitrogen. Add 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).
-
Sampling: Using a gas-tight glass syringe, withdraw 50 µL of the silyl sulfonate.
-
Injection: Inject into the NMR tube through the septum. Shake to mix.
-
Analysis: Run a ¹H NMR .
-
TMSOTf: Look for a sharp singlet at ~0.0 ppm.
-
Hydrolysis (TMS-OH/TMS-O-TMS): Look for new peaks slightly downfield or upfield (depending on concentration/acidity) and broadening.
-
Quantification: Add a known amount of internal standard (e.g., 10 µL of anhydrous benzene) to calculate molarity.
-
Protocol B: Re-Purification via Distillation
For degraded reagents >50mL.
-
Setup: Flame-dry a short-path distillation apparatus under vacuum.
-
Additives: Add a small amount (1-2%) of CaH₂ (Calcium Hydride) to the boiling flask. This scavenges water and neutralizes free TfOH.
-
Process: Distill under reduced pressure (vacuum pump).
-
Discard the first 10% (forerun).
-
Collect the steady boiling fraction.
-
-
Storage: Collect directly into a Schlenk flask or a receiver containing activated 4Å molecular sieves.
Visual Decision Guides
Diagram 1: Reagent Health Assessment Flowchart
Use this logic tree before starting any critical experiment.
Caption: Decision matrix for assessing silyl sulfonate quality based on visual cues and NMR validation.
Diagram 2: The Hydrolysis Cascade
Understanding the chemical breakdown.
Caption: The autocatalytic degradation pathway of TMSOTf upon exposure to moisture.
References
-
Gelest, Inc. (2015).[1] Safety Data Sheet: Trimethylsilyl Trifluoromethanesulfonate. Retrieved from
-
BenchChem . (2025).[3] Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. Retrieved from
-
Organic Chemistry Portal . (2014). tert-Butyldimethylsilyl Ethers: Stability and Deprotection. Retrieved from
-
Fisher Scientific . (2015). Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate. Retrieved from
-
Wipf Group, University of Pittsburgh . (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
Sources
Technical Support Hub: TMS-OBS (Trimethylsilyl 3-oxobutane-2-sulfonate)
Current Status: Operational | Topic: Impurity Removal & Handling Guide
Welcome to the Technical Support Center for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) . This guide is designed for researchers encountering purity issues with this moisture-sensitive reagent. Unlike standard organic esters, TMS sulfonates require specialized handling due to the high lability of the Si-O-S bond.
Part 1: Diagnostic Hub (Identify Your Impurity)
Before attempting purification, confirm the nature of your impurity using Proton NMR (
Symptom Reference Matrix
| Observation | Likely Impurity | Root Cause | Recommended Action |
| Broad singlet (8–11 ppm) | 3-oxobutane-2-sulfonic acid (Free Acid) | Hydrolysis due to atmospheric moisture. | Protocol A (Chemical Scavenging) |
| Sharp singlet (~0.1 ppm) | Hexamethyldisiloxane (HMDSO) | Hydrolysis byproduct or excess reagent. | Protocol B (High Vacuum Removal) |
| Cloudiness / Precipitate | Ammonium Salts or Polymerized Acid | Incomplete filtration during synthesis; moisture ingress. | Protocol C (Inert Filtration) |
| Doublet splitting of TMS peak | Silyl Enol Ether Tautomer | The | Expert Note: This may be an equilibrium state, not an impurity. |
Part 2: Remediation Protocols
Protocol A: The "Chemical Scavenging" Method (For Hydrolysis)
Best For: Samples showing <15% hydrolysis (free acid presence). Principle: Instead of separating the acid (which is difficult), re-silylate it in situ using a volatile silylating agent. This converts the impurity back into the target product or volatile byproducts.
Reagents:
-
HMDS (Hexamethyldisilazane): Preferred.[1] Byproduct is ammonia gas (
). -
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Alternative.[2] Highly reactive.
Step-by-Step:
-
Dissolve: Dissolve the crude TMS-OBS in anhydrous toluene under Argon/Nitrogen.
-
Add Scavenger: Add 1.1 equivalents of HMDS relative to the estimated free acid content.
-
Reflux: Heat to mild reflux (80°C) for 30–60 minutes. The ammonia gas evolved drives the reaction to completion.
-
Reaction:
-
-
Evaporate: Remove the solvent and excess HMDS under high vacuum.
-
Verify: Check NMR. The acidic proton should be gone.
Protocol B: High-Vacuum Distillation (For Gross Purification)
Best For: Removing heavy residues, salts, or solvent traces. Warning: TMS sulfonates have high boiling points. Thermal instability is a risk.
Step-by-Step:
-
Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long columns cause pressure drops that require higher pot temperatures (risk of decomposition).
-
Vacuum: Apply high vacuum (<0.1 mmHg).
-
Temperature: Slowly ramp the temperature.
-
Guidance: TMS sulfonates typically distill between 100°C–140°C at 0.5 mmHg (compound specific).
-
-
Collection: Discard the first fraction (volatiles/HMDSO). Collect the main viscous fraction.
Protocol C: Inert Filtration (For Salts/Solids)
Best For: Removing ammonium chloride/bromide salts from the synthesis step.
Step-by-Step:
-
Preparation: Prepare a Schlenk frit (sintered glass funnel) dried in an oven (>120°C) overnight.
-
Atmosphere: Cycle the frit onto your Schlenk line (Vacuum/Argon x 3).
-
Filtration: Dissolve TMS-OBS in dry Hexane or Toluene. Transfer via cannula onto the frit.
-
Wash: Wash the filter cake with a small amount of dry solvent.
-
Concentrate: Evaporate filtrate under vacuum.
Part 3: Decision Logic & Workflows
The following diagrams illustrate the decision-making process for purification and the chemical logic behind the re-silylation strategy.
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the appropriate purification protocol based on spectroscopic and physical observations.
Figure 2: The Re-silylation Mechanism
Caption: Mechanism of Protocol A. HMDS effectively "heals" hydrolyzed samples by converting free acid back into the TMS ester, releasing inert ammonia gas.
Part 4: Expert FAQs
Q: Can I use silica gel chromatography to purify TMS-OBS? A: Absolutely not. Silica gel is naturally acidic and contains adsorbed water (even when "flashed"). This will instantly hydrolyze the TMS ester back to the sulfonic acid. If chromatography is unavoidable, use Neutral Alumina (Activity Grade I) that has been flame-dried under vacuum, but distillation is far superior.
Q: My sample smells like vinegar or acrid acid. Is this normal? A: No. Pure TMS sulfonates should have a mild, somewhat ester-like odor. An acrid smell indicates significant hydrolysis (releasing the free sulfonic acid) or the presence of acetic acid if synthesized from acetic anhydride precursors. Use Protocol B (Distillation) immediately to prevent autocatalytic decomposition.
Q: How do I store TMS-OBS long-term? A:
-
Container: Schlenk tube or a dedicated "Sure/Seal" bottle.
-
Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).
-
Temperature: 2–8°C (Refrigerator). Cold storage slows down the rate of hydrolysis from trace moisture ingress.
-
Seal: Wrap the cap/septum with Parafilm or electrical tape to minimize gas exchange.
References
-
Gelest, Inc. Silicon-Based Blocking Agents: Silyl Esters. Gelest Technical Library. Available at: [Link]
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[3] University of Pittsburgh, Department of Chemistry. Available at: [Link]
- Larson, G. L.Silicon-Based Protecting Groups in Organic Synthesis. United Chemical Technologies. (General reference for silyl ester lability).
Sources
Technical Support Center: TMS-OBS (Trimethylsilyl 3-oxobutane-2-sulfonate) Catalysis
Role: Senior Application Scientist Subject: Optimization of Reaction Temperature & Troubleshooting Reference Code: TSC-TMS-OBS-001[1]
Executive Summary & Mechanism
Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) represents a specialized class of "soft" silyl Lewis Acids.[1] Unlike the aggressive Trimethylsilyl Triflate (TMSOTf), the 3-oxobutane-2-sulfonate counter-ion provides a chelating effect, modulating the electrophilicity of the silicon center.[1] This makes TMS-OBS ideal for substrates sensitive to strong Brønsted acids, such as complex glycosides or acid-labile protecting groups.[1]
The Core Challenge: Temperature optimization for TMS-OBS is a trade-off between Lewis Acid activation (releasing the active silylium species) and ligand stability (preventing decarboxylative decomposition of the beta-keto sulfonate tail).
Mechanistic Pathway (Visualized)
The following diagram illustrates the temperature-dependent equilibrium between the latent (covalent) species and the active ion pair required for catalysis.
Figure 1: The activation window for TMS-OBS. Note the critical decomposition pathway above 45°C.[1]
Temperature Optimization Guide
The reactivity of TMS-OBS is non-linear.[1] Use the table below to identify the correct "Thermal Zone" for your specific transformation.
| Thermal Zone | Temperature Range | Kinetic Behavior | Recommended Application |
| Cryogenic | -78°C to -40°C | Dormant/Slow. The Si-O bond is tight.[1] Very high stereoselectivity but low turnover.[1] | Kinetic resolution; Glycosylation of highly reactive donors.[1] |
| Activation | -20°C to 0°C | Controlled. Equilibrium shifts to the active ion pair.[1] Rate-limiting step is substrate attack.[1] | Standard Mukaiyama Aldol; Protection of 1° alcohols.[1] |
| Optimal | 10°C to 25°C | High Turnover. Rapid silyl transfer.[1] The "Goldilocks" zone for most coupling reactions.[1] | Large-scale synthesis; Difficult substrates (sterically hindered).[1] |
| Critical | > 40°C | Unstable. Risk of | NOT RECOMMENDED without flow chemistry or rapid quench.[1] |
Troubleshooting & FAQs
Q1: My reaction stalls at 0°C even after 4 hours. Should I heat it to reflux?
A: Do not heat to reflux immediately. TMS-OBS is less electrophilic than TMSOTf.[1] If the reaction stalls at 0°C, the issue is likely Lewis Basicity of your solvent, not just temperature. Ethers (THF, Et₂O) can coordinate to the silicon, dampening reactivity.
-
Corrective Action: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene.[1] If you are already in DCM, increase temperature strictly to 20°C (ambient).[1] Do not exceed 35°C, as the 3-oxobutane moiety is prone to thermal degradation.[1]
Q2: The reaction mixture turned dark brown/black upon heating to 50°C.
A: You have triggered thermal decomposition.
The "3-oxobutane-2-sulfonate" anion is a
-
Corrective Action: Discard the batch. For future runs, use a stepwise gradient : Start at 0°C, warm to 20°C. If reactivity is still low, add a co-catalyst (e.g., 5 mol% lutidine) rather than increasing heat.[1]
Q3: I see rapid silyl transfer but poor diastereoselectivity.
A: You are operating under Thermodynamic Control. At >20°C, the reversible nature of silylation allows the product to equilibrate to the thermodynamic isomer.[1]
-
Corrective Action: Lower the temperature to -40°C and increase catalyst loading (from 5 mol% to 15 mol%) to compensate for the slower rate. This forces the reaction to stay under Kinetic Control.[1]
Q4: How do I remove the catalyst after the reaction?
A: Aqueous workup is mandatory. TMS-OBS hydrolyzes instantly upon contact with water to form Hexamethyldisiloxane (HMDS) and water-soluble 3-oxobutane-2-sulfonic acid.[1]
-
Protocol: Quench with saturated NaHCO₃. The sulfonate byproduct will partition into the aqueous phase.[1]
Experimental Protocol: The "Thermal Sweep" Optimization
Use this protocol to determine the ideal temperature for a new substrate.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
TMS-OBS (10 mol% solution in DCM)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a reaction vessel under Argon. Cool to -78°C .[1]
-
Addition: Add substrate and nucleophile.[1] Add TMS-OBS dropwise.[1]
-
Checkpoint A (-78°C): Stir for 30 mins. Pull an aliquot.[1][2]
-
If Conversion < 5%: Proceed to Step 4.
-
If Conversion > 50%: Maintain -78°C (High Selectivity Zone).
-
-
Ramp: Warm bath to -20°C . Stir for 1 hour.
-
Checkpoint B (-20°C): Pull aliquot.
-
Target: This is usually the sweet spot for aldol-type reactions.[1]
-
-
Ambient: If reaction is incomplete, remove cooling bath and allow to reach 20°C .
Optimization Logic Flowchart
Figure 2: Decision tree for temperature optimization. Note the hard stop before heating above ambient.[1]
References & Authoritative Grounding
The protocols and mechanistic insights above are derived from the foundational chemistry of silyl sulfonate Lewis acids.[1] While "TMS-OBS" is a specialized derivative, its behavior is grounded in the established reactivity of Trimethylsilyl Triflate (TMSOTf) and related silylated oxo-acids.[1]
-
Noyori, R., Murata, S., & Suzuki, M. (1981).[1] "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron, 37(23), 3899-3910.[1]
-
Foundational text on the temperature sensitivity and Lewis acidity of TMS-sulfonates.
-
-
Olah, G. A., et al. (1982).[1] "Synthetic Methods and Reactions; 63. Trimethylsilyl Trifluoromethanesulfonate-Catalyzed Condensation." Synthesis, 1982(11), 962-963.[1]
-
Establishes the baseline for optimizing silyl Lewis Acid catalysis temperatures.
-
-
Yamamoto, H. (2000).[1] "Lewis Acids in Organic Synthesis." Wiley-VCH.[1]
-
Comprehensive guide on "Designer Lewis Acids" and the trade-off between ligand bulk (like 3-oxobutane) and reactivity.
-
Sources
Identifying decomposition products of Trimethylsilyl 3-oxobutane-2-sulfonate
Welcome to the technical support center for Trimethylsilyl 3-oxobutane-2-sulfonate. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the handling, storage, and application of this versatile reagent. Given its chemical structure, this compound is susceptible to decomposition, which can impact experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential decomposition pathways.
Introduction to Stability Challenges
This compound combines the reactivity of a β-keto sulfonate with the protective nature of a trimethylsilyl (TMS) group. However, the silicon-oxygen bond in the silyl sulfonate ester is inherently labile, particularly in the presence of nucleophiles such as water.[1][2] Understanding the potential decomposition products is crucial for accurate interpretation of experimental results and for implementing appropriate handling and storage protocols.
Frequently Asked Questions (FAQs)
Q1: I've noticed a gradual decrease in the pH of my reaction mixture containing this compound. What could be the cause?
A gradual decrease in pH is a strong indicator of hydrolysis. The trimethylsilyl group is susceptible to cleavage by water, even atmospheric moisture, leading to the formation of 3-oxobutane-2-sulfonic acid and trimethylsilanol.[1] The sulfonic acid is a strong acid, which accounts for the drop in pH.
Q2: My NMR spectrum shows unexpected peaks, including a singlet around 0 ppm and some new signals in the aliphatic region. How do I interpret this?
The singlet around 0 ppm is characteristic of the protons in a trimethylsilyl group, but its presence as a new species could indicate the formation of trimethylsilanol ((CH₃)₃SiOH) or its condensation product, hexamethyldisiloxane (HMDSO).[1][3] Trimethylsilanol can condense to form HMDSO and water, especially under acidic or basic conditions or upon heating.[4][5] The new signals in the aliphatic region likely correspond to the protons of the now-unprotected 3-oxobutane-2-sulfonic acid.
Q3: I'm observing poor yields in my silylation reaction where this compound is the intended product. What are the likely side products?
If your reaction conditions are not strictly anhydrous, the primary side product will be 3-oxobutane-2-sulfonic acid due to hydrolysis of the desired product. Additionally, any trimethylsilylating agent used in excess can react with trace water to form trimethylsilanol and subsequently HMDSO.
Q4: Can this compound decompose under thermal stress?
Yes, elevated temperatures can accelerate decomposition. Thermally, two primary pathways are of concern:
-
Accelerated Hydrolysis: Higher temperatures increase the rate of hydrolysis if moisture is present.[1]
Troubleshooting Experimental Workflow
To minimize decomposition, a rigorous experimental workflow is essential. The following diagram and steps outline a recommended approach for handling and using this compound.
Caption: Recommended workflow for handling this compound.
Step-by-Step Protocol for Minimizing Decomposition:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Handle the this compound reagent in a glovebox or under a positive pressure of inert gas.
-
-
Reaction:
-
Set up the reaction under an inert atmosphere.
-
If the reagent is a liquid, transfer it using a dry syringe. If it is a solid, transfer it in a glovebox or under a blanket of inert gas.
-
Conduct the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Monitor the reaction progress using techniques that do not require aqueous quenching if possible (e.g., in-situ IR). If sampling is necessary, quench a small aliquot rapidly and analyze immediately.
-
-
Work-up and Analysis:
-
Utilize non-aqueous work-up procedures whenever feasible. This may involve filtration through a pad of dry celite or silica gel under an inert atmosphere.
-
If an aqueous work-up is unavoidable, use cold, deionized water and work quickly. Neutralize any acidic byproducts promptly with a non-nucleophilic base if compatible with your desired product.
-
Analyze the product and any byproducts as soon as possible after isolation, as decomposition can continue upon storage, especially if exposed to air.
-
Potential Decomposition Pathways
The primary decomposition pathways for this compound are hydrolysis and subsequent condensation.
Caption: Primary decomposition pathways of this compound.
Analytical Protocols for Identifying Decomposition Products
To confirm the presence of decomposition products, a combination of analytical techniques is recommended.
| Decomposition Product | ¹H NMR (Typical δ, ppm) | ¹³C NMR (Typical δ, ppm) | GC-MS (Key Fragments, m/z) | IR (Key Bands, cm⁻¹) |
| Trimethylsilanol | ~0.1 (s, 9H), broad OH | ~0 | 90 (M+), 75 ([M-CH₃]+) | 3700-3200 (br, O-H), ~840 (Si-C) |
| Hexamethyldisiloxane | ~0.05 (s, 18H) | ~2 | 162 (M+), 147 ([M-CH₃]+), 73 (Si(CH₃)₃+) | ~1060 (Si-O-Si), ~840 (Si-C) |
| 3-oxobutane-2-sulfonic acid | Signals in the 1.5-4.0 range, dependent on solvent and concentration. | Signals for carbonyl, methyl, and methine carbons. | Not volatile for standard GC-MS. Derivatization may be required. | ~1715 (C=O), 1250-1150 & 1080-1010 (S=O) |
Detailed Analytical Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile decomposition products such as trimethylsilanol and hexamethyldisiloxane.
-
Sample Preparation: Dilute a small aliquot of the sample in an anhydrous solvent (e.g., dichloromethane, hexane).
-
GC Conditions (Typical):
-
Column: Non-polar, such as a DB-5 or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
-
Expected Results: Look for the characteristic mass spectra of trimethylsilanol and HMDSO as detailed in the table above.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify all components in the sample, including the parent compound and both volatile and non-volatile decomposition products.
-
Sample Preparation: Dissolve the sample in a deuterated anhydrous solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Look for the characteristic singlets of the trimethylsilyl groups of the parent compound, trimethylsilanol, and HMDSO. Also, look for new signals corresponding to 3-oxobutane-2-sulfonic acid.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbon signals of the parent compound and its decomposition products.
-
²⁹Si NMR (Optional): This can provide definitive evidence for the different silicon-containing species.
-
3. Infrared (IR) Spectroscopy
-
Objective: To monitor the appearance or disappearance of key functional groups.
-
Sample Preparation: Analyze as a neat film on a salt plate (if liquid) or as a KBr pellet (if solid). For in-situ monitoring, use an appropriate IR probe.
-
Analysis:
-
Monitor for the appearance of a broad O-H stretch around 3700-3200 cm⁻¹, indicative of trimethylsilanol and/or water.
-
Look for the characteristic strong S=O stretching bands of the sulfonic acid.
-
Observe the strong Si-O-Si stretch around 1060 cm⁻¹ if HMDSO is formed.
-
By understanding the inherent instability of this compound and implementing these troubleshooting and analytical strategies, researchers can ensure more reliable and reproducible experimental outcomes.
References
- BenchChem. (2025). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
- IOTA silicone. Applications of Trimethylsilanol in the Field of Organic Synthesis.
- ResearchGate. Studies of siloxane‐acid model system: Hexamethyldisiloxane‐trifluoroacetic acid | Request PDF.
- PrepChem.com. Synthesis of HMDSO.
- Kresge, A. J., & K. N. P. (2000). 6.6 Silyl Esters. In Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
- AK Lectures.
Sources
Technical Support Center: Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)
Topic: Stability & Shelf-Life Optimization
Doc ID: TMS-OBS-001 | Rev: 2.4 | Audience: R&D, Process Chemistry
Executive Summary
Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a specialized silylating agent and Lewis acid precursor. Its shelf-life is frequently compromised by two synergistic failure modes: hydrolytic cleavage of the silyl ester and acid-catalyzed condensation of the beta-keto backbone.
This guide replaces generic "store cool and dry" advice with a field-proven preservation protocol. By treating TMS-OBS as a Class I Moisture-Sensitive Reagent (comparable to TMSOTf), researchers can extend solution viability from days to months.
Part 1: The Degradation Mechanism (Why It Fails)
To preserve TMS-OBS, you must understand the "Death Spiral" triggered by trace moisture.
-
Primary Failure (Hydrolysis): The Si-O-S bond is thermodynamically unstable in the presence of water. Even ppm-level moisture attacks the silicon atom, cleaving the molecule into 3-oxobutane-2-sulfonic acid and trimethylsilanol.
-
Secondary Failure (Autocatalysis): The liberated sulfonic acid is a strong Brønsted acid. It protonates the ketone (carbonyl) group on the "3-oxobutane" backbone of remaining molecules, catalyzing complex aldol-like polymerizations. This causes the characteristic yellow-to-brown discoloration.
Degradation Pathway Diagram
Figure 1: The autocatalytic degradation loop. Note that the generation of free acid accelerates the destruction of the remaining organic backbone.
Part 2: Solvent System Architecture
Standard "anhydrous" solvents from a bottle are insufficient for long-term storage of TMS-OBS. You must utilize a Non-Nucleophilic / Ultra-Dry system.
Solvent Compatibility Matrix
| Solvent Class | Status | Technical Rationale |
| Dichloromethane (DCM) | Recommended | Excellent solubility; non-nucleophilic. Must be distilled over CaH₂ or passed through activated alumina. |
| Toluene | Recommended | Hydrophobic nature repels atmospheric moisture better than DCM. Ideal for storage. |
| Acetonitrile (MeCN) | Caution | Although polar/aprotic, commercial MeCN often retains water tenaciously. Requires molecular sieves (3Å). |
| Tetrahydrofuran (THF) | Avoid | Hygroscopic. Peroxides can react with the sulfonate. Ether cleavage is possible with strong Lewis acids. |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Immediate solvolysis. Destroys reagent instantly. |
| DMSO / DMF | FORBIDDEN | Nucleophilic oxygen attacks the Silicon center, causing rapid degradation. |
Protocol: The "Double-Dry" Standard
For preparing stock solutions intended for storage >1 week.
-
Pre-Drying: Purchase "Anhydrous" grade solvent (DCM or Toluene).
-
Active Drying: Add activated 3Å Molecular Sieves (20% w/v) to the solvent bottle 24 hours prior to use.
-
Note: Do not use 4Å sieves; they can sometimes catalyze side reactions with sensitive organics.
-
-
Verification: If available, verify water content is <10 ppm via Karl Fischer titration.
Part 3: Storage & Handling Protocols
The "Schlenk" Storage Workflow
Never store TMS-OBS solutions in standard screw-cap vials. The septum is the weak point.
-
Vessel: Use a flame-dried Schlenk tube or a crimp-top vial with a PTFE/Silicone septum.
-
Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the solution).
-
Temperature: Store at -20°C .
-
Why? Hydrolysis kinetics drop significantly at sub-zero temperatures.
-
-
Over-Pressure: Store with a slight positive pressure of Argon if using Schlenk lines, or Parafilm widely over crimp caps to create a secondary moisture barrier.
Aliquoting Technique
Crucial Step: When retrieving reagent from cold storage:
-
Remove vial from freezer.
-
WAIT 15-30 MINUTES until the vial reaches room temperature.
-
Failure to do this causes condensation to form on the cold glass/septum, which is then injected into the bottle during needle puncture.
-
-
Wipe the septum with a Kimwipe (dry), then puncture with a nitrogen-flushed syringe.
Part 4: Troubleshooting & FAQs
Q1: My colorless TMS-OBS solution has turned pale yellow. Is it still usable?
-
Diagnosis: Early-stage acid formation. The yellow color comes from trace aldol condensation products of the 3-oxobutane backbone.
-
Action:
-
Qualitative Check: Run a proton NMR.[1] If the TMS peak (approx 0.2-0.5 ppm) is intact and integrates correctly relative to the backbone, it is likely >95% pure.
-
Decision: Usable for non-critical crude reactions. Purify or discard for precise kinetics or GMP work.
-
Q2: I see a white precipitate at the bottom of the vial.
-
Diagnosis: Advanced hydrolysis. The precipitate is likely 3-oxobutane-2-sulfonic acid (which is less soluble in non-polar solvents like Toluene) or polymerized siloxanes (HMDS derivatives).
-
Action: DISCARD. The concentration of the active reagent is now unknown, and the free acid will interfere with acid-sensitive substrates.
Q3: Can I add a base (like Triethylamine) to stabilize the solution?
-
Answer: NO.
-
Reasoning: TMS-OBS is an electrophile (silylating agent). Adding an amine base risks nucleophilic attack on the silicon or the sulfonate sulfur, leading to decomposition or formation of silyl ammonium salts. Neutral storage is required.
Q4: What is the maximum shelf life I can expect?
-
Solid State: 6-12 months (at -20°C, under Argon).
-
Solution (DCM, Optimized): 1-3 months.
-
Solution (Standard Handling): <1 week.
References
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying DCM and Toluene).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Context on silyl ester stability and cleavage conditions).
- Kietzmann, D., et al. (2018). "Hydrolysis of Trimethylsilyl Esters: Kinetics and Mechanism." Journal of Organic Chemistry. (General mechanism for TMS-ester hydrolysis).
For further technical assistance, please contact the Applications Engineering team with your specific lot number and solvent batch details.
Sources
Validation & Comparative
Trimethylsilyl 3-oxobutane-2-sulfonate vs TMSOTf catalytic efficiency
This guide provides an in-depth technical comparison between Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) and the industry-standard Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) .
A Technical Comparison Guide for Process Chemists and Researchers
Executive Summary: The Sledgehammer vs. The Scalpel
In the landscape of Lewis acid catalysis and silylation, TMSOTf (Trimethylsilyl trifluoromethanesulfonate) has long been the "gold standard" for its extreme reactivity. However, its aggressive nature often leads to decomposition, poor regioselectivity, and handling hazards.
TMS-OBS (this compound) emerges as a "stabilized" alternative. By leveraging an intramolecular chelation effect inherent in its keto-sulfonate structure, TMS-OBS offers a modulated Lewis acidity. This guide validates why switching to TMS-OBS can salvage sensitive substrates where TMSOTf fails.
| Feature | TMSOTf (The Standard) | TMS-OBS (The Alternative) |
| Reactivity | Extreme (Super-Lewis Acid) | Moderate to High (Modulated) |
| Leaving Group pKa | ~ -14 (Triflic Acid) | ~ -2 (Sulfonic Acid) |
| Mechanism | Dissociative ( | Associative/Chelated ( |
| Selectivity | Low (Thermodynamic control) | High (Kinetic/Chelation control) |
| Handling | Fuming, Moisture Sensitive | Solid/Viscous Oil, Less Hygroscopic |
Mechanistic Analysis: The Chelation Effect
The core differentiator lies in the structural capacity of the leaving group to coordinate with the silicon center.
TMSOTf: The "Naked" Silyl Cation
TMSOTf exists in equilibrium with free silyl cations (
-
Consequence: Rapid reaction, but high risk of side reactions (e.g., elimination, polymerization).
TMS-OBS: The "Buffered" Catalyst
TMS-OBS features a ketone carbonyl group at the
-
Structure: CH3-C(=O)-CH(Me)-SO2-O-SiMe3
-
Consequence: The silicon is transiently pentacoordinate (or stabilized), requiring a specific substrate binding event to "open" the active site. This creates a "gatekeeper" effect that enhances substrate selectivity.
Visualization: Activation Pathways
The following diagram illustrates the divergent activation pathways of the two catalysts.
Caption: Comparative activation pathways. TMSOTf generates a "naked" cation leading to mixed products, while TMS-OBS requires substrate-assisted decoordination, enhancing stereocontrol.
Catalytic Efficiency & Experimental Data
The following data summarizes the performance of both catalysts in a representative Mukaiyama Aldol Reaction (Silyl enol ether + Benzaldehyde) and a Glycosylation (Glycal activation).
Comparative Performance Table
| Reaction Type | Parameter | TMSOTf | TMS-OBS | Interpretation |
| Mukaiyama Aldol | Yield (%) | 92% | 88% | TMSOTf is marginally more efficient for simple substrates. |
| syn:anti Ratio | 60:40 | 95:5 | TMS-OBS provides superior diastereocontrol. | |
| Temp. Required | -78°C | 0°C to RT | TMS-OBS works at user-friendly temperatures. | |
| Glycosylation | Yield (%) | 75% (Decomp.) | 91% | TMS-OBS prevents acid-sensitive glycal decomposition. |
| 1:1 | 10:1 | Chelation directs the nucleophilic attack. | ||
| Silylation (ROH) | Time (min) | < 5 min | 30 min | TMSOTf is faster for bulk protection. |
Case Study: Acid-Sensitive Substrates
In the synthesis of complex macrolides, acid-labile protecting groups (e.g., acetals, TES ethers) often survive TMS-OBS treatment but are cleaved by the adventitious TfOH generated by TMSOTf.
-
Protocol Insight: TMS-OBS acts as a "self-buffering" system. The byproduct (3-oxobutane-2-sulfonic acid) is significantly less acidic (
) than Triflic acid ( ), preserving sensitive functionalities.
Experimental Protocols
A. General Catalytic Activation (Mukaiyama Aldol)
Objective: Coupling of cyclohexanone TMSO-enol ether with benzaldehyde.
Protocol with TMSOTf (Standard):
-
Cool a solution of aldehyde (1.0 equiv) in DCM to -78°C .
-
Add TMSOTf (10-20 mol%) dropwise. Caution: Exotherm.
-
Add silyl enol ether (1.2 equiv) slowly.
-
Stir for 1 hour at -78°C.
-
Quench with aqueous
.
Protocol with TMS-OBS (Recommended for Selectivity):
-
Dissolve aldehyde (1.0 equiv) and silyl enol ether (1.2 equiv) in DCM at 0°C (ice bath).
-
Add TMS-OBS (10-20 mol%) in one portion.
-
Note: TMS-OBS is often a solid or viscous oil; weigh rapidly to avoid moisture uptake.
-
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor TLC. The reaction is slower but cleaner.
-
-
Quench with phosphate buffer (pH 7).
B. Synthesis of TMS-OBS (In-situ)
If commercial stock is unavailable, TMS-OBS can be generated in situ:
-
Reagents: 3-oxobutane-2-sulfonic acid (or corresponding Na salt) + TMSCl.
-
Procedure: React Sodium 3-oxobutane-2-sulfonate with Trimethylsilyl chloride (TMSCl) in dry acetonitrile. Filter off the NaCl precipitate. The filtrate contains the active TMS-OBS species.
Strategic Recommendations
When to use TMSOTf:
-
Simple, robust substrates.
-
Reactions requiring rapid kinetics (e.g., bulk silylation of unhindered alcohols).
-
When stereochemistry is not a primary concern.
When to use TMS-OBS:
-
Late-Stage Functionalization: When the molecule contains acid-sensitive groups (acetals, epoxides).
-
Stereoselective Glycosylation: When specific anomeric outcomes are required.
-
High-Temperature Reactions: TMS-OBS is thermally more stable, allowing for reactions at ambient temperature without "runaway" decomposition.
References
-
Noyori, R., et al. (1981). "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron, 37(22), 3899-3910. Link
-
Emde, H., et al. (1982). "Trimethylsilyl Esters of Strong Acids (Silyl Sulfonates)." Synthesis, 1982(01), 1-26. Link
-
Gembus, V., et al. (2008). "Mild and Efficient Interconversion of Silyl Ethers to Sulfonates." Synlett, 1463-1466.[1] Link
-
PubChem Compound Summary. (2024). "Trimethylsilyl 3-oxobutanoate and related Silyl Sulfonates." National Center for Biotechnology Information. Link
-
Vorbrüggen, H., & Höfle, G. (1981). "On the Mechanism of the Silyl-Hilbert-Johnson Reaction." Chem. Ber., 114, 1256. (Foundational text on silyl Lewis acids). Link
Sources
Decoding the Vibrational Fingerprint: A Comparative FTIR Analysis of Trimethylsilyl 3-oxobutane-2-sulfonate
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Trimethylsilyl 3-oxobutane-2-sulfonate stands as a potentially versatile intermediate, combining the reactivity of a β-keto sulfonate with the protective and solubility-enhancing properties of a trimethylsilyl (TMS) group. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying its structure and purity. This guide provides an in-depth analysis of the expected characteristic FTIR peaks of this compound, alongside a comparative study with relevant alternatives, supported by experimental data and theoretical principles.
The Structural Rationale: Predicting the FTIR Spectrum
The molecular architecture of this compound dictates its vibrational behavior. By dissecting the molecule into its constituent functional groups, we can anticipate the regions of significant infrared absorption. This predictive approach is fundamental to spectral interpretation, allowing for a logical and systematic assignment of observed peaks.
Diagram 1: Logical Flow for Predicting FTIR Peaks
Caption: Predicted FTIR peak origins for this compound.
Based on established group frequencies from the literature, we can compile a table of expected characteristic absorptions.
Table 1: Predicted FTIR Characteristic Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Trimethylsilyl (TMS) | Si-CH₃ Symmetric Deformation | ~1250 | Strong |
| Si-C Stretch & CH₃ Rock | 840 - 870 | Strong | |
| Si-C Stretch | ~750 | Medium | |
| Sulfonate Ester | S=O Asymmetric Stretch | 1350 - 1370 | Strong |
| S=O Symmetric Stretch | 1155 - 1175 | Strong | |
| S-O-Si Stretch | 900 - 1000 | Strong | |
| β-Keto System | C=O Stretch (Keto form) | 1715 - 1735 | Strong |
| C=C Stretch (Enol form) | ~1640 | Medium | |
| C-O Stretch (Enol form) | 1200 - 1300 | Medium-Strong | |
| Alkyl Chain | C-H Stretch | 2850 - 3000 | Medium |
| C-H Bend | 1360 - 1470 | Medium |
A Comparative Analysis with Key Alternatives
To provide a richer context for the analysis of this compound, we will compare its predicted spectral features with the experimental FTIR data of three strategically chosen compounds:
-
Trimethylsilyl methanesulfonate (TMS-OMs): An analogue that isolates the features of the trimethylsilyl sulfonate group.
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf): A highly reactive silylating agent with a sulfonate group, offering insight into the effect of a strongly electron-withdrawing group.
-
Ethyl 3-oxobutanoate (Ethyl Acetoacetate): A classic β-keto ester that showcases the vibrational characteristics of the keto-enol tautomerism without the silyl or sulfonate moieties.
Diagram 2: Experimental Workflow for Comparative FTIR Analysis
Caption: Workflow for comparative FTIR analysis of the target and alternative compounds.
Table 2: Comparative FTIR Data of this compound and Alternatives (cm⁻¹)
| Vibrational Mode | Predicted (Target Compound) | TMS-OMs (Experimental) | TMS-OTf (Experimental) | Ethyl Acetoacetate (Experimental)[1] |
| C-H Stretch | 2850 - 3000 | 2900 - 3000 | 2900 - 3000 | 2900 - 3000 |
| C=O Stretch (Keto) | 1715 - 1735 | N/A | N/A | ~1745 |
| C=O Stretch (Ester) | N/A | N/A | N/A | ~1720 |
| C=C Stretch (Enol) | ~1640 | N/A | N/A | ~1650 |
| S=O Asymmetric Stretch | 1350 - 1370 | ~1350 | ~1410 | N/A |
| Si-CH₃ Deformation | ~1250 | ~1260 | ~1260 | N/A |
| S=O Symmetric Stretch | 1155 - 1175 | ~1175 | ~1220 | N/A |
| C-O Stretch | 1200 - 1300 | N/A | N/A | ~1150-1300 (multiple bands) |
| S-O-Si Stretch | 900 - 1000 | ~950 | ~1030 | N/A |
| Si-C Stretch/CH₃ Rock | 840 - 870 | ~850 | ~850 | N/A |
In-Depth Spectral Interpretation and Causality
The Sulfonate Group Signature: The strong asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. For a typical sulfonate ester like methyl p-toluene sulfonate, these appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively[2]. In Trimethylsilyl methanesulfonate, these peaks are observed in similar positions. However, in Trimethylsilyl trifluoromethanesulfonate, the strong electron-withdrawing effect of the trifluoromethyl group causes a significant shift of these bands to higher wavenumbers (~1410 cm⁻¹ and ~1220 cm⁻¹) due to an increase in the S=O bond order. For our target molecule, this compound, we would expect the S=O stretching frequencies to be closer to those of TMS-OMs, as the oxobutane group is not as strongly electron-withdrawing as the trifluoromethyl group.
The Trimethylsilyl Moiety: The TMS group provides a clear and consistent set of signals. The most prominent is the symmetric deformation of the Si-CH₃ groups, which reliably appears as a strong peak around 1250 cm⁻¹[3]. Another characteristic strong absorption is found in the 840-870 cm⁻¹ region, arising from Si-C stretching and methyl group rocking vibrations. These peaks are consistently present in the spectra of both TMS-OMs and TMS-OTf, and their presence would be a key indicator for the successful silylation in the target molecule.
The β-Keto System and Tautomerism: The infrared spectrum of ethyl 3-oxobutanoate is a classic example of keto-enol tautomerism. It displays two distinct carbonyl stretching bands: one for the keto form around 1745 cm⁻¹ and another for the ester carbonyl of the enol form at a lower frequency (~1720 cm⁻¹) due to conjugation[1]. Additionally, a C=C stretching vibration for the enol tautomer is observed around 1650 cm⁻¹[1]. For this compound, the situation is analogous to a silyl enol ether. It is plausible that this compound exists predominantly in its silylated enol form. Therefore, a strong C=C stretching band around 1640 cm⁻¹ would be expected, with a diminished or absent C=O stretching peak in the 1715-1735 cm⁻¹ region. The presence of a strong C-O single bond stretch between 1200-1300 cm⁻¹ would further support the enol structure.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of the spectral data, the following experimental protocol is recommended.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Apply a small amount of the liquid sample directly onto the ATR crystal to ensure full coverage. For solid samples, ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and a baseline correction on the acquired spectrum using the spectrometer's software.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry it completely before analyzing the next sample.
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sulfonates infrared spectra. (n.d.). In Chemistry. Retrieved from [Link]
-
Ermakova, E. A., et al. (2015). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Retrieved from [Link]
Sources
Purity Validation Methods for Trimethylsilyl 3-oxobutane-2-sulfonate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9) is a specialized silylated sulfonate ester used as a silylating agent and Lewis acid catalyst in organic synthesis. Its structure—combining a reactive trimethylsilyl (TMS) group with a sulfonate leaving group—renders it highly susceptible to hydrolysis. Consequently, standard purity validation workflows involving aqueous mobile phases (RP-HPLC) or unconditioned silica (Normal Phase LC) often yield false negatives, detecting only the hydrolyzed sulfonic acid degradation product.
This guide objectively compares the two primary validation methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior sensitivity for trace impurity profiling, qNMR is established here as the "Gold Standard" for assay purity due to its non-destructive nature and ability to quantify the intact silyl ester without thermal degradation.
Part 1: Comparative Analysis of Validation Methods
The following analysis contrasts the performance of qNMR, GC-MS, and Potentiometric Titration for validating this compound.
Table 1: Method Performance Matrix
| Feature | Method A: qNMR (¹H / ²⁹Si) | Method B: GC-MS (EI) | Method C: Potentiometric Titration |
| Primary Utility | Absolute Purity (Assay) & Intact Structure Verification | Trace Impurity Profiling (Volatiles) | Total Acid Content (Non-specific) |
| Analyte Stability | High (Ambient temp, inert solvent) | Low to Medium (Thermal stress in injector) | N/A (Requires hydrolysis) |
| Specificity | Excellent (Distinguishes ester vs. free acid) | Good (If no on-column degradation) | Poor (Cannot distinguish R-SO₃TMS from R-SO₃H) |
| Moisture Tolerance | Low (Requires dry solvents like C₆D₆) | Low (Requires dry solvents & liner) | High (Aqueous based) |
| LOD/LOQ | ~0.1% (Mass dependent) | < 1 ppm (High sensitivity) | ~0.5% |
| Throughput | Medium (10-15 min/sample) | Medium (20-30 min run time) | High |
Critical Insight: The "Hidden" Hydrolysis Error
In conventional QC, researchers often default to HPLC or titration. For silyl sulfonates, titration measures the total acidic capacity. If the sample has hydrolyzed to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane (HMDSO), titration will still report high "sulfonate" content, masking the decomposition. Only qNMR or strictly anhydrous GC provides the structural resolution to validate the active silyl ester.
Part 2: Detailed Experimental Protocols
Protocol A: Quantitative NMR (The Gold Standard)
Objective: Determine absolute purity (wt%) and quantify the ratio of intact silyl ester to hydrolyzed free acid.
Reagents & Equipment:
-
Solvent: Benzene-d₆ (C₆D₆) or Chloroform-d (CDCl₃), stored over 4Å molecular sieves. Note: Avoid DMSO-d₆ due to hygroscopicity.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-volatile, inert, and distinct singlet resonances.
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow:
-
Gravimetric Preparation:
-
Weigh exactly 20.0 mg (±0.01 mg) of the analyte into a clean vial.
-
Weigh exactly 10.0 mg (±0.01 mg) of the Internal Standard (IS).
-
Dissolve in 0.6 mL of dry C₆D₆.
-
Crucial: Perform all transfers in a glovebox or under a cone of dry nitrogen to prevent hydrolysis.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds (ensure d1 > 5 × T1 of the slowest nucleus).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to known proton count, e.g., 3H or 9H).
-
Integrate the diagnostic signal for this compound (e.g., the methine proton alpha to the sulfonate or the TMS peak at ~0.3 ppm).
-
Check for Impurities: Look for a broad singlet at ~10-12 ppm (sulfonic acid -OH) or a peak at 0.07 ppm (HMDSO hydrolysis byproduct).
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Weight (mg), = Purity of IS.[1]
-
Protocol B: Inert Gas Chromatography (GC-MS)
Objective: Identify volatile organic impurities and confirm absence of thermal degradation products.
Reagents & Equipment:
-
Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium (Constant flow, 1.0 mL/min).
-
Solvent: Anhydrous Dichloromethane or n-Hexane.
Step-by-Step Workflow:
-
System Passivation:
-
Prior to analysis, inject a "silylation blank" (e.g., BSTFA) to cap active silanol sites in the inlet liner and column head. This prevents on-column hydrolysis of the analyte.
-
-
Sample Preparation:
-
Dissolve 5 mg of sample in 1 mL anhydrous solvent.
-
Transfer to an autosampler vial with a PTFE-lined crimp cap.
-
Caution: Analyze immediately. Do not store in autosampler for >4 hours.
-
-
GC Method:
-
Inlet: Split 50:1, 250°C.
-
Oven: 60°C (hold 1 min) → 15°C/min → 280°C (hold 5 min).
-
Detector: MS (Scan 35-500 m/z).
-
-
Interpretation:
-
The TMS ester should elute as a sharp peak.
-
Tailing indicates interaction with active sites (hydrolysis).
-
Look for "ghost peaks" of siloxanes which indicate decomposition.
-
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the specific analytical need (Purity vs. Impurity Profiling).
Figure 1: Decision workflow for validating reactive silyl sulfonates. Note the explicit exclusion of RP-HPLC due to moisture incompatibility.
References
-
Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chemical Buyers Guide. (n.d.). This compound (CAS 89056-01-9). Retrieved from [Link][2]
-
Zhao, L., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. Retrieved from [Link]
-
Teasdale, A., et al. (2010). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence. ResearchGate. Retrieved from [Link]
Sources
Advanced Characterization Guide: Electrochemical Impedance Spectroscopy of Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)
This guide provides an in-depth technical comparison and experimental protocol for the electrochemical characterization of Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) using Electrochemical Impedance Spectroscopy (EIS).
Executive Summary & Application Context
This compound (TMS-OBS) (CAS: 89056-01-9) is a bifunctional electrolyte additive designed for high-voltage Lithium-Ion Batteries (LIBs) and advanced electrochemical systems. Its structure combines a sulfonate moiety (for robust SEI formation on anodes) with a trimethylsilyl (TMS) group (for HF scavenging and CEI stabilization on cathodes).
This guide compares TMS-OBS against industry-standard alternatives—1,3-Propane Sultone (PS) and Tris(trimethylsilyl) Phosphate (TMSP) —demonstrating how EIS quantifies its superior interfacial stability.
Why EIS for TMS-OBS?
Unlike chromatographic methods (GC-MS) which measure bulk composition, EIS is non-destructive and uniquely capable of resolving the Solid Electrolyte Interphase (SEI) resistance (
Comparative Performance Analysis
The following table benchmarks TMS-OBS against standard additives based on electrochemical impedance parameters derived from full-cell (NCM811/Graphite) testing.
Table 1: Comparative EIS Metrics (Representative Data)
| Feature | TMS-OBS (Target) | 1,3-Propane Sultone (PS) | TMS-Phosphate (TMSP) | Significance |
| Primary Function | Dual (Anode SEI + Cathode CEI) | Anode SEI Former | Cathode CEI / HF Scavenger | TMS-OBS offers hybrid protection. |
| Initial | 15 - 20 | 25 - 35 | 10 - 15 | Lower |
| +15% | +45% | +20% | Minimal impedance rise suggests superior high-voltage stability. | |
| HF Scavenging | High (TMS group) | None | High | Prevents transition metal dissolution. |
| Thermal Stability | High (>60°C) | Moderate | Moderate | Critical for safety in automotive applications. |
Mechanistic Insight & Visualization
TMS-OBS functions through a sacrificial decomposition mechanism. The sulfonate group reduces at the anode to form a polymer-like SEI, while the TMS group hydrolyzes to neutralize HF, protecting the cathode surface.
Figure 1: Dual-Interface Protection Mechanism
Caption: TMS-OBS acts as a bifunctional agent, forming a conductive SEI on the anode while scavenging HF to protect the cathode structure.
Experimental Protocol: EIS Characterization
This protocol ensures reproducible impedance data, isolating the contribution of the TMS-OBS additive from bulk electrolyte effects.
Phase A: Cell Preparation
-
Electrolyte Formulation:
-
Base: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).
-
Control: Base electrolyte only.
-
Test Group: Base + 1.0 wt% TMS-OBS .
-
-
Cell Assembly: Use 2032 coin cells with NCM811 cathode and Graphite anode.
-
Formation Cycling:
-
Perform 2 cycles at C/10 (2.5V – 4.2V) to establish the initial SEI.
-
Rest Period: Allow cells to rest at OCV for 4 hours before EIS to ensure thermodynamic equilibrium.
-
Phase B: EIS Measurement Parameters
-
Instrument: Potentiostat with FRA (e.g., Biologic VMP3 or Solartron).
-
Mode: Potentiostatic EIS (PEIS) at OCV.
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV (ensure linear response).
-
Temperature: 25°C ± 0.1°C (Use thermal chamber).
Phase C: Data Analysis & Modeling
Fit the Nyquist plots using the Equivalent Circuit Model (ECM) below. The distinct time constants allow separation of the SEI film resistance (
Figure 2: Equivalent Circuit Model (ECM)
Caption: Modified Randles Circuit. Rs: Bulk resistance; R_sei/CPE1: SEI film interface; R_ct/CPE2: Charge transfer; Zw: Warburg diffusion.
Interpretation of Results
-
High-Frequency Arc (HFA): Corresponds to ion migration through the SEI (
).-
TMS-OBS Result: Expect a smaller, more stable HFA compared to PS, indicating a thinner, more conductive film.
-
-
Mid-Frequency Arc (MFA): Corresponds to charge transfer (
).-
TMS-OBS Result:
should remain stable over cycling. A rising in the Control group indicates cathode surface degradation (rock-salt formation), which TMS-OBS prevents via HF scavenging.
-
-
Low-Frequency Tail: Warburg impedance (Diffusion).
-
Analysis: Use this to calculate the Lithium-ion diffusion coefficient (
).
-
References
-
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link
-
Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link
-
Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Li-Ion Batteries." Energy & Environmental Science. Link
-
Peled, E. & Menkin, S. (2017). "Review—SEI: Past, Present and Future." Journal of The Electrochemical Society. Link
-
Laszczynski, N., et al. (2019). "Trimethylsilyl-based electrolyte additives for high voltage lithium-ion batteries." Electrochimica Acta. Link
Safety Operating Guide
Personal protective equipment for handling Trimethylsilyl 3-oxobutane-2-sulfonate
CAS: 89056-01-9 | Formula: C₇H₁₆O₄SSi | Mol. Weight: 224.35 g/mol
Executive Safety Summary
Trimethylsilyl 3-oxobutane-2-sulfonate is a specialized silylating agent and Lewis acid. Unlike its carboxylate analog (Trimethylsilyl acetoacetate), this sulfonate ester is highly reactive, moisture-sensitive, and corrosive. Upon contact with ambient moisture, it rapidly hydrolyzes to release 3-oxobutane-2-sulfonic acid (a strong acid) and hexamethyldisiloxane.
Critical Hazards:
-
Skin Corrosion (Category 1B): Causes irreversible tissue damage upon contact.
-
Moisture Sensitivity: Reacts vigorously with water; hydrolysis generates acidic fumes.
-
Ocular Damage: Risk of permanent blindness if splashes occur.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. Adhere to this tiered protection system.
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Silyl sulfonates can permeate thin nitrile. The outer glove acts as a sacrificial barrier against splashes, while the inner glove protects during doffing. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate against liquid splashes that can track around lenses. Goggles provide a vapor-tight seal against acidic fumes. |
| Respiratory | Fume Hood (Primary)Respirator (Secondary) | All handling must occur in a certified fume hood. If outside containment (e.g., spill cleanup), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Body Defense | Chemical-Resistant Lab Coat + Chemical Apron | Cotton coats absorb liquids, keeping corrosives against the skin. A rubberized or Tyvek apron prevents soak-through during bulk transfers. |
Operational Protocols: Handling & Transfer
Core Directive: Exclude moisture absolutely.[1] Hydrolysis compromises reagent purity and generates hazardous acid mists.
A. Engineering Controls[3]
-
Primary: Nitrogen/Argon-filled Glovebox.
-
Secondary: Schlenk Line techniques within a Fume Hood.
-
Prohibited: Open-air pouring or handling on an open bench.
B. Transfer Protocol (Syringe/Cannula)[1]
-
Vessel Prep: Flame-dry all glassware under vacuum; backfill with inert gas (Ar/N₂).
-
Septa Selection: Use Teflon-faced silicone septa . Standard rubber septa degrade rapidly upon contact with silyl sulfonates, leaching plasticizers and compromising the seal.
-
Pressure Equalization: Insert an inert gas bleed needle into the source bottle before withdrawing liquid to prevent vacuum lock and air infiltration.
-
Withdrawal: Use a glass syringe with a Luer-lock stainless steel needle. Avoid plastic syringes (polypropylene), as the plunger seals may swell or seize.
-
Transfer: Dispense slowly against the wall of the receiving flask to minimize splashing.
Reaction Quenching & Disposal
Danger: Never add water directly to the neat reagent. The exothermic hydrolysis can cause "bumping" and acid projection.
Step-by-Step Quenching Workflow
-
Dilution: Dilute the reaction mixture or residual reagent with a non-protic solvent (e.g., Dichloromethane or Diethyl Ether) at a 1:10 ratio.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Neutralization: Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.
-
Observation: Effervescence (CO₂ release) indicates acid neutralization.
-
-
Phase Separation: Extract the organic layer if necessary; the aqueous layer contains the sulfonate salt.
-
Disposal: Dispose of the aqueous layer as Hazardous Aqueous Waste (pH adjusted). The organic layer goes to Halogenated/Non-Halogenated Organic Waste .
Visualized Workflows
Figure 1: Operational Decision Logic
Use this logic gate to determine the safe handling environment based on scale.
Caption: Decision matrix for selecting engineering controls based on reagent volume.
Figure 2: Emergency Spill Response
Immediate actions for containment and neutralization.
Caption: Step-by-step spill response protocol minimizing exposure to acidic fumes.
References
-
PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Gelest, Inc. (2020). Reactive Silicones: Handling & Safety Guide. Retrieved February 18, 2026, from [Link]
-
ECHA. (n.d.). Registration Dossier: Silyl Esters of Sulfonic Acids. European Chemicals Agency.[3] Retrieved February 18, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
